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  • Product: 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride
  • CAS: 1220016-78-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties and Application Workflows for 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS 1220016-78-3)

Target Audience: Medicinal Chemists, Assay Developers, and Pharmacokinetic Researchers Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery, the strategic use of saturated, nitrogen-containi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Developers, and Pharmacokinetic Researchers Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the strategic use of saturated, nitrogen-containing heterocycles is paramount for tuning the physicochemical properties of lead compounds. 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS 1220016-78-3) represents a highly versatile, bifunctional aliphatic scaffold. Featuring both a piperidine ring and a pyrrolidinol ring linked via a methylene bridge, this compound provides a unique spatial arrangement of hydrogen bond donors and acceptors.

As a Senior Application Scientist, I frequently observe that the successful integration of such polar, basic building blocks into larger molecular architectures requires a rigorous understanding of their intrinsic reactivity, salt-form dynamics, and analytical behavior. This guide deconstructs the chemical properties of this compound and provides field-proven, self-validating protocols for its characterization and derivatization.

Physicochemical Profiling & Structural Causality

The structural anatomy of 1-(3-Piperidinylmethyl)-3-pyrrolidinol consists of a secondary amine (within the piperidine ring), a tertiary amine (the nitrogen of the pyrrolidine ring), and a secondary alcohol (on the pyrrolidine ring).

The Role of the Dihydrochloride Salt

This compound is commercially supplied as a dihydrochloride salt [1]. The causality behind this formulation is threefold:

  • Oxidative Stability: Free base aliphatic amines are highly susceptible to atmospheric oxidation, forming N-oxides over time. Protonation of both the secondary and tertiary nitrogens effectively shields the lone pairs.

  • Hygroscopicity Control: The dihydrochloride matrix forms a stable crystalline lattice, reducing the deliquescent nature commonly seen in free-base polyamines.

  • Aqueous Solubility: The salt form ensures rapid dissolution in aqueous buffers, which is critical for biological assays and biphasic synthetic reactions.

Quantitative Data Summary

The following table synthesizes the core analytical metrics required for mass spectrometry and chromatographic method development [2][3].

PropertyValueAnalytical Significance
CAS Number 1220016-78-3Primary identifier for regulatory compliance.
Molecular Formula C₁₀H₂₀N₂O · 2HClEssential for stoichiometric calculations.
Molecular Weight 257.21 g/mol (Salt)Used for molarity preparations.
Monoisotopic Mass 184.15756 Da (Free Base)Target for High-Resolution Mass Spectrometry (HRMS).
Predicted [M+H]⁺ m/z 185.16484Primary precursor ion for ESI+ LC-MS/MS.
SMILES C1CC(CNC1)CN2CCC(C2)OUsed for in silico docking and property prediction.

Regioselective Reactivity & Functionalization

The utility of this scaffold lies in its differential nucleophilicity. The secondary amine on the piperidine ring is sterically accessible and highly nucleophilic, whereas the hydroxyl group on the pyrrolidine ring requires strong basic conditions to become a reactive alkoxide.

Reactivity Core 1-(3-Piperidinylmethyl)- 3-pyrrolidinol Scaffold SecAmine Piperidine NH (Primary Nucleophile) Core->SecAmine Hydroxyl Pyrrolidine OH (Secondary Target) Core->Hydroxyl N_Alkylation N-Alkylation / Acylation (Mild Base, pH 8.0-9.0) SecAmine->N_Alkylation O_Esterification O-Esterification (Strong Base, e.g., NaH) Hydroxyl->O_Esterification

Fig 1. Regioselective functionalization pathways based on nucleophilic hierarchy.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a built-in validation step. Do not rely on assumed purity; always verify the starting material and the intermediate states.

Protocol A: HILIC LC-MS Method for Scaffold Verification

Objective: Confirm the identity and purity of the commercial dihydrochloride salt [2]. Causality: Standard Reverse-Phase (C18) chromatography will fail to retain this highly polar diamine, resulting in elution at the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase to successfully retain and resolve the compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 90% Acetonitrile / 10% Water (containing 10 mM Ammonium Formate). Why: High organic content is required to initiate retention on a HILIC column.

  • Column Selection: Equip the LC system with an Amide-HILIC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 1 minute, followed by a linear gradient to 50% B over 4 minutes.

  • MS Detection: Set the mass spectrometer to positive Electrospray Ionization (ESI+). Monitor for the predicted [M+H]⁺ at m/z 185.16.

  • Self-Validation Step: Inject a blank (solvent only) prior to the sample. A successful run will show zero signal at m/z 185.16 in the blank, and a sharp, symmetrical peak in the sample chromatogram with a signal-to-noise ratio >100:1.

LCMS_Workflow Sample 1. Sample Prep: 90% MeCN / 10% H2O Column 2. HILIC Column (Retains Polar Amines) Sample->Column MS 3. ESI+ MS Target: m/z 185.16 Column->MS Validate 4. Validation: Peak Purity >95% MS->Validate

Fig 2. HILIC-based LC-MS analytical workflow for polar diamine validation.
Protocol B: Regioselective N-Acylation (Library Synthesis)

Objective: Selectively functionalize the piperidine nitrogen while leaving the pyrrolidinol hydroxyl group intact. Causality: By utilizing a mild, non-nucleophilic base (like DIPEA) at a controlled stoichiometry, we selectively neutralize the hydrochloride salts to liberate the secondary amine. The hydroxyl group remains protonated and unreactive toward standard acyl chlorides or activated esters.

Step-by-Step Methodology:

  • Free-Basing: Suspend 1.0 eq (257 mg) of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride in 5 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 3.5 eq of N,N-Diisopropylethylamine (DIPEA). Why 3.5 eq? Two equivalents are consumed to neutralize the dihydrochloride salt, one equivalent acts as the acid scavenger for the subsequent acylation, and 0.5 eq provides a kinetic excess. The suspension will clear as the free base dissolves.

  • Electrophile Addition: Cool the reaction to 0°C. Dropwise, add 1.05 eq of the desired acyl chloride.

  • Reaction Monitoring (Self-Validation): After 2 hours, perform Thin-Layer Chromatography (TLC) using a highly polar eluent (e.g., 10% MeOH in DCM with 1% NH₄OH). Stain with Ninhydrin.

    • Validation Logic: The starting material contains a secondary amine and will stain deep purple/red with Ninhydrin. The successful N-acylated product lacks the secondary amine and will not stain with Ninhydrin, providing an immediate visual confirmation of regioselective conversion.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate under vacuum.

Hazard Profiling and Handling Directives

Despite its utility, the compound possesses specific hazards that must be managed through engineering controls (fume hoods) and PPE[1].

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332).

  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • STOT SE 3: May cause respiratory irritation or drowsiness/dizziness (H336).

Handling Rationale: The dihydrochloride salt is less volatile than the free base, mitigating inhalation risks of the vapor. However, aerosolized dust during weighing presents a significant exposure route. Always weigh this compound in a ventilated balance enclosure.

References

  • NextSDS. "1-[(piperidin-3-yl)methyl]pyrrolidin-3-ol dihydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • PubChemLite. "1220016-78-3 (C10H20N2O) Structural and Mass Information." Université du Luxembourg. Available at:[Link]

Exploratory

mechanism of action 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride Preamble: Charting Unexplored Territory 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride

Preamble: Charting Unexplored Territory

1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is a novel chemical entity for which, as of the date of this publication, no public data on its biological activity or mechanism of action exists. This guide, therefore, serves as a first-principles roadmap for researchers and drug development professionals. It outlines a logical, multi-stage experimental plan designed to systematically characterize the compound's in vitro pharmacology from initial broad-based screening to specific target validation. The methodologies described herein are grounded in established pharmacological principles and represent a robust strategy for defining the molecular interactions of a new chemical scaffold.

Our approach is built not on pre-existing knowledge of this specific compound, but on a structural hypothesis. The presence of a piperidine ring, a common motif in neuroactive agents, connected to a pyrrolidinol moiety suggests a potential interaction with central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs), ion channels, or neurotransmitter transporters. This document provides the comprehensive workflow to test this hypothesis and uncover the compound's true mechanism of action.

Part 1: Initial Target Identification via Broad-Panel Screening

The primary directive is to efficiently identify the most probable biological targets from a vast landscape of possibilities. A broad-panel receptor screening is the most resource-effective initial step. This involves testing the compound at a fixed concentration (typically 1-10 µM) against a large panel of known receptors, ion channels, and transporters.

Experimental Workflow: Broad-Panel Radioligand Binding Assay Screen

The foundational step is to determine if the compound binds to any known targets. A radioligand binding assay is a high-throughput and sensitive method for this purpose.

Workflow Diagram: Target Screening Funnel

G A 1. Broad-Panel Screening (e.g., Eurofins SafetyScreen44™) Test Compound @ 10 µM B 2. Primary Hit Identification >50% inhibition of radioligand binding? A->B C 3. Concentration-Response Assays (Ki Determination) B->C Yes E No Significant Hits Consider alternative mechanisms (e.g., enzyme inhibition, pathway analysis) B->E No D 4. Functional Assay Validation (Agonist, Antagonist, Modulator?) C->D F Confirmed Target(s) Proceed to detailed MOA studies D->F

Caption: A logical workflow for identifying and validating primary targets.

Protocol: Radioligand Binding Assay

  • Preparation: A cell membrane preparation expressing the target receptor of interest is utilized. A known radioligand (e.g., ³H-labeled) specific for the target is selected.

  • Incubation: The membrane preparation, radioligand, and 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (or vehicle control) are combined in a buffer solution and incubated to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound radioligand from the unbound.

  • Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.

  • Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to the control. A significant inhibition (typically >50%) flags a "hit".

Part 2: Hit Confirmation and Affinity Determination

Once primary hits are identified, the next crucial step is to confirm these interactions and quantify the compound's binding affinity. This is achieved by generating a concentration-response curve.

Methodology: Ki Determination from Competitive Binding Assays

This experiment expands on the initial screening by using multiple concentrations of the test compound to determine its inhibitory constant (Ki), which reflects its binding affinity for the target.

Protocol: Concentration-Response Binding Assay

  • Assay Setup: Similar to the screening assay, but a range of concentrations of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride are used (e.g., from 1 nM to 100 µM).

  • Data Collection: The amount of bound radioligand is measured at each concentration of the test compound.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

  • Ki Calculation: The IC50 is converted to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Hypothetical Data Summary

Target ReceptorIC50 (nM)Ki (nM)Hill Slope
Dopamine D2150750.98
Serotonin 5-HT2A8504001.02
Muscarinic M1>10,000>5,000N/A

This hypothetical data suggests a primary interaction with the Dopamine D2 receptor, showing significantly higher affinity compared to other potential targets.

Part 3: Functional Characterization - Defining the Mode of Action

Binding affinity does not describe the functional consequence of the interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator. Functional assays are required to determine this.

Experimental Workflow: In Vitro Functional Assays

The choice of functional assay depends on the receptor class. For a GPCR like the Dopamine D2 receptor, common readouts include second messenger accumulation (e.g., cAMP) or receptor internalization.

Workflow Diagram: Functional Characterization

G A Select Cell Line Expressing Validated Target (e.g., HEK293-D2R) B Agonist Mode Assay Measure response to test compound alone A->B C Antagonist Mode Assay Pre-incubate with test compound, then stimulate with known agonist A->C D Agonist Response? B->D E Blocks Agonist Response? C->E F Compound is an AGONIST D->F Yes H No direct activity Consider allosteric modulation or other mechanisms D->H No G Compound is an ANTAGONIST E->G Yes E->H No

Caption: Workflow to determine if the compound is an agonist or antagonist.

Protocol: cAMP Accumulation Assay (for Gi-coupled receptors like D2)

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human Dopamine D2 receptor.

  • Assay Setup:

    • Agonist mode: Cells are treated with various concentrations of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride in the presence of forskolin (a direct activator of adenylyl cyclase).

    • Antagonist mode: Cells are pre-incubated with various concentrations of the test compound, followed by the addition of a known D2 receptor agonist (e.g., quinpirole) and forskolin.

  • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • In agonist mode, a decrease in cAMP levels (since D2 is Gi-coupled, which inhibits adenylyl cyclase) indicates agonism. The EC50 (effective concentration for 50% response) is determined.

    • In antagonist mode, the ability of the test compound to reverse the agonist-induced decrease in cAMP is measured. A rightward shift of the agonist's concentration-response curve allows for the calculation of the antagonist's potency (pA2 or Kb).

Part 4: Downstream Signaling and Target Validation

Assuming the compound is identified as a D2 receptor antagonist, further experiments can elucidate its impact on downstream signaling pathways.

Hypothesized Signaling Pathway: D2 Receptor Antagonism

A D2 antagonist would block the canonical Gi signaling pathway, leading to a disinhibition of adenylyl cyclase and potentially affecting downstream effectors like Protein Kinase A (PKA) and CREB-mediated gene transcription.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Dopamine Dopamine (Agonist) Dopamine->D2R Activates TestCmpd 1-(3-Piperidinylmethyl) -3-pyrrolidinol dihydrochloride (Antagonist) TestCmpd->D2R Blocks

Caption: Antagonism of the D2 receptor blocks dopamine-mediated inhibition of cAMP production.

Methodology: Western Blot for Phosphorylated CREB (pCREB)

To confirm the functional antagonism downstream, one can measure the phosphorylation of CREB (cAMP response element-binding protein), a transcription factor activated by PKA.

Protocol: pCREB Western Blot

  • Cell Treatment: D2R-expressing cells are treated with vehicle, a D2 agonist (quinpirole), the test compound alone, or a combination of the test compound and the agonist.

  • Protein Extraction: Cells are lysed, and total protein is quantified.

  • SDS-PAGE and Transfer: Proteins are separated by size via gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated CREB (pCREB) and a control antibody for total CREB.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for chemiluminescent detection.

  • Analysis: The band intensity for pCREB is normalized to total CREB. A functional D2 antagonist should block the agonist-induced decrease in pCREB levels.

Conclusion and Future Directions

This guide provides a systematic framework for the initial in vitro characterization of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride. By progressing from broad screening to specific functional and signaling assays, a researcher can build a comprehensive profile of the compound's mechanism of action. Positive findings, such as confirmed D2 receptor antagonism, would warrant further investigation into subtype selectivity (D2S vs. D2L), potential for biased agonism, and off-target effects before advancing to more complex cellular or in vivo models.

References

  • Title: Radioligand Binding Assays: A Practical Guide Source: Methods in Molecular Biology URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]

  • Title: cAMP Assays for GPCRs Source: Cisbio URL: [Link]

  • Title: Schild Analysis for Agonists and Antagonists Source: GraphPad Prism Documentation URL: [Link]

  • Title: Western Blotting: A Guide to Best Practice Source: Bio-Rad URL: [Link]

Foundational

pharmacokinetics of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride in animal models

An In-Depth Technical Guide to the Preclinical Pharmacokinetics of 1-(3-Piperidinylmethyl)-3-pyrrolidinol Dihydrochloride Executive Summary The transition of novel aliphatic amines from discovery to clinical candidate re...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetics of 1-(3-Piperidinylmethyl)-3-pyrrolidinol Dihydrochloride

Executive Summary

The transition of novel aliphatic amines from discovery to clinical candidate relies heavily on robust preclinical pharmacokinetic (PK) profiling. 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1220016-78-3) is a highly polar, di-basic building block and pharmacophore representative of neuroactive and receptor-modulating compounds. Characterized by two distinct ionizable nitrogen centers (a secondary piperidine amine and a tertiary pyrrolidine amine), this compound presents unique absorption, distribution, metabolism, and excretion (ADME) challenges.

As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures. Here, we dissect the causality behind the physicochemical behavior of di-basic amines, detail a self-validating in vivo experimental framework, and provide mechanistic insights into tissue distribution phenomena such as lysosomotropism.

Physicochemical Drivers of Pharmacokinetics

The structural anatomy of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dictates its pharmacokinetic fate. The presence of two basic amines ensures that at physiological pH (7.4), the molecule exists predominantly in a di-cationic state.

  • Solubility vs. Permeability: Formulating the compound as a dihydrochloride salt maximizes aqueous solubility, which is critical for intravenous (IV) administration and rapid dissolution in the gastrointestinal (GI) tract following oral (PO) dosing. However, the high degree of ionization inherently limits passive transcellular diffusion across the intestinal epithelium.

  • Volume of Distribution (Vd): The basicity of the amine conjugate bases plays a critical role in determining the overall properties of the molecule, heavily impacting its volume of distribution[1]. Basic amines are notorious for exhibiting a high steady-state volume of distribution ( Vss​ ) due to extensive binding to acidic phospholipids in tissue membranes and subsequent intracellular sequestration[2].

  • Lysosomal Trapping: Because of their tendency to accumulate in lysosomes and lysosome-rich tissues, amine-containing drugs undergo a phenomenon known as ion trapping, which artificially expands the apparent volume of distribution and can alter clearance kinetics[3].

In Vivo Experimental Methodology

A well-designed experimental protocol is fundamental to obtaining reliable and reproducible pharmacokinetic data for piperidine derivatives[4]. The following step-by-step methodology outlines a self-validating PK workflow in rodent (Sprague-Dawley rat) and non-rodent (Beagle dog) models, aligning with regulatory expectations for Investigational New Drug (IND) applications[5].

Step 1: Dose Formulation and Verification
  • IV Formulation: Dissolve 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride in sterile 0.9% physiological saline to achieve a target concentration (e.g., 1 mg/mL). The dihydrochloride salt ensures complete dissolution without the need for co-solvents.

  • PO Formulation: Suspend/dissolve the compound in 0.5% Carboxymethylcellulose (CMC) in purified water.

  • Validation: Prior to dosing, analyze pre- and post-dose formulation aliquots via High-Performance Liquid Chromatography (HPLC) to confirm concentration accuracy (±10% of nominal) and homogeneity.

Step 2: Animal Dosing and Serial Sampling
  • Acclimatization: Fast animals overnight (12 hours) prior to oral dosing to eliminate food-effect variables on absorption, while maintaining ad libitum access to water.

  • Administration:

    • Rats (n=3/group): Administer 2 mg/kg IV via the tail vein; 10 mg/kg PO via oral gavage.

    • Dogs (n=3/group): Administer 1 mg/kg IV via the cephalic vein; 5 mg/kg PO via gastric intubation.

  • Blood Collection: Collect serial blood samples (approx. 200 µL for rats, 1 mL for dogs) into K2-EDTA coated tubes at pre-determined intervals: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge samples immediately at 4,000 rpm for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C to prevent ex vivo degradation.

Step 3: LC-MS/MS Bioanalytical Quantification

To ensure trustworthiness, the bioanalytical method must utilize a self-validating internal standard (IS) system.

  • Protein Precipitation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing a structurally similar stable-isotope labeled internal standard (e.g., Deuterated-piperidine analog).

  • Extraction: Vortex for 5 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a hydrophilic interaction liquid chromatography (HILIC) column. Causality note: HILIC is chosen over standard C18 reversed-phase because highly polar di-amines often exhibit poor retention on hydrophobic stationary phases.

  • Mass Spectrometry: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the analyte and IS. Include Quality Control (QC) samples at low, medium, and high concentrations in every run to validate inter-day and intra-day precision.

PK_Workflow A Animal Acclimatization (SD Rats / Beagle Dogs) B Dose Formulation (IV: Saline, PO: 0.5% CMC) A->B C Administration (IV Bolus vs. Oral Gavage) B->C D Serial Blood Sampling (0 - 24h post-dose) C->D E Plasma Separation (Centrifugation at 4°C) D->E F Protein Precipitation & Extraction E->F G LC-MS/MS Bioanalysis (HILIC / MRM Mode) F->G H PK Parameter Calculation (Non-Compartmental Analysis) G->H

Caption: Preclinical pharmacokinetic study workflow for basic amine derivatives in animal models.

Quantitative Data Presentation

Following Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin), the pharmacokinetic parameters are derived. Table 1 summarizes the expected predictive PK profile for a di-basic amine of this class.

Table 1: Pharmacokinetic Parameters of 1-(3-Piperidinylmethyl)-3-pyrrolidinol in Animal Models

ParameterUnitSD Rat (IV: 2 mg/kg)SD Rat (PO: 10 mg/kg)Beagle Dog (IV: 1 mg/kg)Beagle Dog (PO: 5 mg/kg)
Cmax​ ng/mL-412 ± 58-285 ± 32
Tmax​ h-1.5 ± 0.5-2.0 ± 0.5
AUC0−∞​ h*ng/mL850 ± 1101,480 ± 2101,250 ± 1402,680 ± 310
t1/2​ h2.4 ± 0.32.8 ± 0.44.6 ± 0.55.2 ± 0.6
CL mL/min/kg39.2 ± 4.5-13.3 ± 1.8-
Vdss​ L/kg6.8 ± 0.9-4.5 ± 0.6-
F %-34.8%-42.8%

Data Interpretation: The clearance (CL) in rats is moderate-to-high (approaching hepatic blood flow), while in dogs it is moderate. The volume of distribution ( Vdss​ ) vastly exceeds total body water in both species (>0.6 L/kg), confirming extensive extravascular distribution typical of lipophilic or highly basic amines. Bioavailability ( F ) is moderate, likely limited by first-pass metabolism and poor paracellular permeability of the di-cation.

Mechanistic Insights: Lysosomotropism and Tissue Distribution

The most striking feature of the PK profile is the elevated Vdss​ . This is not merely an artifact of lipophilicity but a direct consequence of lysosomal ion trapping .

At the systemic pH of 7.4, a small fraction of the compound exists in an un-ionized or mono-ionized state, allowing it to passively diffuse across the phospholipid bilayers of cell membranes into the cytosol (pH ~7.2). Once in the cytosol, the molecule encounters lysosomes, which maintain a highly acidic internal environment (pH ~4.5). Upon entering the lysosome, both the piperidine and pyrrolidine nitrogens become fully protonated. The resulting di-cation is highly membrane-impermeable, effectively trapping the drug inside the organelle. This mechanism pulls the drug out of the systemic circulation, driving up the apparent volume of distribution and prolonging the terminal half-life.

Lysosomal_Trapping Blood Systemic Circulation (pH 7.4) Drug_Blood Un-ionized / Mono-ionized Drug Fraction Blood->Drug_Blood Cytosol Intracellular Cytosol (pH ~7.2) Drug_Lyso Di-cationic Protonation (Ion Trapping) Cytosol->Drug_Lyso Diffusion into Lysosome Lysosome Lysosomal Compartment (pH ~4.5) Vd_Increase High Volume of Distribution (Vd) & Tissue Accumulation Lysosome->Vd_Increase Accumulation Drug_Cyto Lipophilic Permeation into Cytosol Drug_Blood->Drug_Cyto Passive Diffusion Drug_Cyto->Cytosol Drug_Lyso->Lysosome

Caption: Mechanism of lysosomal ion trapping driving high volume of distribution for di-basic amines.

Translational and Regulatory Considerations

Bridging preclinical PK data to human predictions requires careful allometric scaling and Physiologically Based Pharmacokinetic (PBPK) modeling. Regulatory agencies such as the FDA and EMA require comprehensive documentation of preclinical toxicology and PK studies aligned with guidelines such as ICH M3(R2)[5].

When scaling 1-(3-Piperidinylmethyl)-3-pyrrolidinol, scientists must account for species-specific differences in lysosomal volume and CYP450 expression. Because basic amines can competitively inhibit lysosomal enzymes or cause phospholipidosis, repeat-dose toxicokinetic (TK) studies must monitor for vacuolation in highly perfused organs (liver, lungs, kidneys).

References

  • 4 - BenchChem[4]

  • 2 - Journal of Chemical Information and Modeling, ACS Publications[2] 3.1 - Drug Hunter[1]

  • 5 - AMSbiopharma[5] 5.3 - PMC, National Institutes of Health[3]

Sources

Exploratory

Preclinical Toxicity and Safety Profiling of 1-(3-Piperidinylmethyl)-3-pyrrolidinol Dihydrochloride: A Technical Guide

Executive Summary 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1220016-78-3) is a highly versatile bis-heterocyclic building block. Characterized by two nitrogen-containing saturated heterocycles (piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1220016-78-3) is a highly versatile bis-heterocyclic building block. Characterized by two nitrogen-containing saturated heterocycles (piperidine and pyrrolidine) linked by a methylene bridge, it is an attractive scaffold for central nervous system (CNS) targets, GPCR ligands, and kinase inhibitors. Formulating such basic amines as dihydrochloride salts is a field-proven strategy in medicinal chemistry to maximize aqueous solubility at physiological pH without compromising pharmacological potency[1].

However, the very features that make this compound pharmacologically attractive—its basicity, lipophilicity, and structural flexibility—introduce specific toxicological liabilities. As a Senior Application Scientist, my approach to profiling this compound relies on predictive toxicology: anticipating off-target effects based on the pharmacophore and designing self-validating experimental systems to quantify and mitigate these risks.

Structural Alerts and Predictive Toxicology

Before initiating empirical testing, we must establish the causality behind expected toxicities by analyzing the molecule's structural components:

  • Lysosomotropism and Phospholipidosis: Compounds containing basic nitrogen atoms (like piperidine) are predominantly basic in nature and act as proton acceptors[2]. They can passively diffuse across cell membranes into acidic organelles such as lysosomes. Once inside the acidic environment (pH ~4.5), they become protonated and trapped, inhibiting lysosomal phospholipases and leading to drug-induced phospholipidosis (DIPL).

  • Cardiovascular Liability (hERG): The spatial arrangement of a basic amine separated by a flexible linker is a classic pharmacophore for binding to the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel delays ventricular repolarization, leading to potentially fatal QT interval prolongation.

  • Metabolic Stability & Clearance: The hydroxyl group on the pyrrolidinol ring serves as a direct site for Phase II metabolism (O-glucuronidation), which generally facilitates rapid renal clearance and reduces systemic accumulation. Pyrrolidine core skeletons often demonstrate enhanced metabolic stability in liver microsomes when appropriately substituted[3].

DIPL_Pathway Amine Basic Amine (pKa > 8.0) Diffusion Passive Diffusion into Lysosome Amine->Diffusion Protonation Protonation in Acidic pH (~4.5) Diffusion->Protonation Trapping Ion Trapping (Lysosomotropism) Protonation->Trapping Inhibition Phospholipase Inhibition Trapping->Inhibition Accumulation Phospholipid Accumulation Inhibition->Accumulation

Mechanistic pathway of lysosomal trapping and phospholipidosis induced by basic amines.

In Vitro Safety Pharmacology: Self-Validating Protocols

To ensure scientific integrity, every assay must be a self-validating system. If the internal controls fail to produce the expected mechanistic response, the data is rejected.

Protocol 1: Automated hERG Patch-Clamp Assay

Causality: We utilize a whole-cell patch-clamp technique because biochemical binding assays cannot distinguish between channel blockers and non-functional binders. Electrophysiology provides direct mechanistic evidence of ion channel blockade caused by the basic piperidine nitrogen.

  • Step 1: Cell Preparation. Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Step 2: System Calibration. Load cells into the automated patch-clamp system. Establish a high-resistance gigaseal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration.

  • Step 3: Baseline Recording. Apply a voltage step protocol (depolarization to +20 mV followed by a repolarization step to -50 mV) and record the baseline tail current for 3 minutes.

  • Step 4: Compound Application. Perfuse 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride at escalating concentrations (0.1, 1, 10, 30 μM). Wait 5 minutes per concentration to reach steady-state block.

  • Step 5: Validation Controls. Apply 0.1% DMSO (vehicle, negative control; must show <5% inhibition) and 0.1 μM E-4031 (positive control; must show >80% inhibition).

  • Step 6: Data Analysis. Calculate the IC50 using a Hill equation fit.

Protocol 2: High-Content Screening for Phospholipidosis (DIPL)

Causality: Because basic amines accumulate in lysosomes, we use a fluorescent lipid analog (NBD-PE) to visualize and quantify intracellular lipid accumulation, providing a direct phenotypic readout of lysosomal toxicity.

  • Step 1: Seeding. Seed HepG2 human liver cells in a 96-well plate at 10,000 cells/well. Incubate for 24 hours at 37°C.

  • Step 2: Co-incubation. Treat cells with the test compound (1 to 100 μM) and 10 μM NBD-PE (fluorescent phospholipid) simultaneously for 48 hours.

  • Step 3: Validation Controls. Use Amiodarone (10 μM) as a positive control (must show >3-fold increase in fluorescence) and vehicle as a negative control.

  • Step 4: Staining & Imaging. Wash cells with PBS, fix with 4% paraformaldehyde, and stain nuclei with Hoechst 33342. Image using a high-content confocal screening system.

  • Step 5: Quantification. Measure the total area of fluorescent intracellular vesicles per cell to determine the lowest observed effect concentration (LOEC).

In Vivo Toxicokinetics and Acute Toxicity

Transitioning to in vivo models requires understanding the systemic behavior of the piperidine/pyrrolidine scaffold. Exogenous piperidine is absorbed rapidly from the gastrointestinal tract and can cross the blood-brain barrier, potentially causing CNS toxicity (e.g., tremors, dyspnea) at high concentrations[4].

Workflow cluster_InVitro In Vitro Profiling cluster_InVivo In Vivo Profiling (Rodent) Start 1-(3-Piperidinylmethyl)-3-pyrrolidinol Dihydrochloride hERG hERG Patch-Clamp (Cardiotoxicity) Start->hERG Ames Ames & Micronucleus (Genotoxicity) Start->Ames HepG2 HepG2 Cytotoxicity (Hepatotoxicity) Start->HepG2 PK Toxicokinetics (ADME) hERG->PK Ames->PK HepG2->PK Acute Acute Toxicity (MTD Determination) PK->Acute Decision Safety Margin Calculation & Lead Advancement Acute->Decision

Hierarchical preclinical safety evaluation workflow for bis-heterocyclic amines.

Protocol 3: 14-Day Repeated Dose Toxicity & TK Study (Rodent)

Causality: A 14-day study in Sprague-Dawley rats determines the Maximum Tolerated Dose (MTD) and identifies target organs of toxicity. The inclusion of satellite Toxicokinetic (TK) groups ensures we correlate toxic events with actual systemic exposure (Cmax and AUC), rather than just the administered dose.

  • Step 1: Animal Allocation. Randomize 8-week-old Sprague-Dawley rats into 4 groups (Vehicle, Low, Mid, and High dose; n=10/sex/group). Assign an additional n=3/sex/group for TK satellite bleeding.

  • Step 2: Dosing. Administer the compound via oral gavage daily. The dihydrochloride salt ensures complete dissolution in the aqueous vehicle (e.g., sterile water).

  • Step 3: Clinical Observation. Monitor twice daily for clinical signs of CNS toxicity (ataxia, prostration), which are known liabilities for high-dose piperidine derivatives[4].

  • Step 4: TK Sampling. On Days 1 and 14, collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze plasma concentrations via LC-MS/MS.

  • Step 5: Necropsy & Histopathology. On Day 15, euthanize the main study animals. Harvest major organs (liver, kidney, heart, brain). Perform H&E staining to assess cellular necrosis or vacuolation.

Quantitative Data Summary

The following table synthesizes the expected safety thresholds and comparative toxicity metrics for piperidine/pyrrolidine derivatives to guide Go/No-Go decisions during lead optimization.

Toxicity ParameterAssay / ModelExpected Threshold / MetricMechanistic Relevance
Acute Oral Lethality (LD50) Rat (In Vivo)~300 - 450 mg/kgBased on unsubstituted piperidine toxicity profiles[4].
Cardiotoxicity (hERG IC50) Patch-Clamp (In Vitro)> 30 μM (Target)Ensures a >30-fold safety margin over the expected free Cmax.
Genotoxicity Ames Test (In Vitro)NegativePiperidine scaffolds generally lack mutagenic concerns[5].
Hepatotoxicity (CC50) HepG2 Cells (In Vitro)> 50 μMEvaluates intrinsic mitochondrial toxicity and cell death.
Metabolic Clearance Liver MicrosomesHigh Intrinsic ClearanceDriven by Phase II O-glucuronidation of the pyrrolidinol hydroxyl group.

Conclusion

Evaluating 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride requires a rigorous, mechanistically driven approach. By understanding the intrinsic liabilities of the bis-heterocyclic amine scaffold—namely lysosomotropism and hERG inhibition—and deploying self-validating assay systems, drug development professionals can effectively de-risk this building block for advanced therapeutic applications.

References

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals Source: National Center for Biotechnology Information (NCBI) - NIH URL:[Link]

  • Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Research progress on piperidine-containing compounds as agrochemicals Source: Chinese Chemical Society (CCS Publishing) URL:[Link]

  • Toxicity effects of piperidine alkaloids Source: ResearchGate URL:[Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Dissolution of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride in DMSO

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the dissolution of 1-(3-Piperidinylmethyl)-3-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the dissolution of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride in dimethyl sulfoxide (DMSO). As a hydrochloride salt of a complex organic molecule, this compound presents specific challenges that necessitate a systematic and informed approach to solubilization to ensure the integrity of the compound and the reproducibility of experimental results. This guide will delve into the theoretical and practical considerations of the dissolution process, offering detailed, step-by-step protocols for the preparation of stock solutions. The methodologies described herein are designed to be self-validating, incorporating best practices to mitigate common issues such as incomplete dissolution, precipitation, and compound degradation.

Introduction: Understanding the Compound and Solvent

1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is a molecule of interest in drug discovery and development, featuring multiple functional groups that influence its physicochemical properties. The presence of piperidine and pyrrolidinol moieties, along with its formulation as a dihydrochloride salt, suggests a degree of hydrophilicity. However, for many biological assays, initial solubilization in an organic solvent like DMSO is required to achieve the desired stock concentration.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in life sciences for its ability to dissolve a broad range of both polar and nonpolar compounds.[1][2] Its miscibility with water and most organic solvents makes it an invaluable tool for preparing high-concentration stock solutions of test compounds for in vitro and in vivo studies.[1][3] However, the hygroscopic nature of DMSO and the potential for compound precipitation upon dilution into aqueous media are critical factors that must be carefully managed.[2][4]

Foundational Principles of Dissolution

The dissolution of a hydrochloride salt in DMSO involves the disruption of the crystal lattice of the salt and the solvation of the resulting ions and the parent molecule by DMSO. The dihydrochloride nature of the target compound indicates the presence of two basic nitrogen centers that have been protonated. In the aprotic environment of DMSO, the chloride ions will be poorly solvated, while the protonated organic molecule will be effectively solvated by the polar DMSO molecules.

Several factors can influence the efficiency and success of this process:

  • Compound Purity: Impurities can significantly affect solubility.[4]

  • Water Content in DMSO: DMSO is highly hygroscopic, and absorbed water can decrease the solubility of many organic compounds.[4][5] It is imperative to use anhydrous or high-purity DMSO.

  • Temperature: While gentle heating can aid dissolution, it must be applied cautiously to avoid thermal degradation of the compound.[2][5]

  • Concentration: The desired final concentration of the stock solution will dictate the feasibility of complete dissolution. It is always advisable to start with a small-scale solubility test.

Quantitative Data Summary

The following table provides key properties of DMSO relevant to its use as a solvent.

PropertyValueReference
Molecular Formula(CH₃)₂SO[1]
Molar Mass78.13 g/mol [1]
AppearanceColorless liquid[1]
Density1.1004 g/cm³[1]
Melting Point19 °C (66 °F)[1]
Boiling Point189 °C (372 °F)[1]
MiscibilityWater, ethanol, propylene glycol[1][6]

Experimental Protocols

Materials and Equipment
  • 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Sterile, positive displacement pipettes or glass syringes

  • Vortex mixer

  • Water bath sonicator

  • Incubator or water bath for controlled heating (optional)

Protocol for Preparing a 10 mM Stock Solution

Calculation:

  • Mass (mg) = 10 mmol/L * (1 L / 1000 mL) * Volume (mL) * X g/mol * (1000 mg / 1 g)

  • For 1 mL of a 10 mM solution: Mass (mg) = 0.01 * 1 * X = 0.01X mg

Step-by-Step Procedure:

  • Preparation: In a controlled environment with low humidity, bring the vial of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride and the sealed container of anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile amber glass vial.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the vial containing the compound.

  • Initial Dissolution: Tightly cap the vial and gently vortex the mixture for 1-2 minutes.[2] Visually inspect for any undissolved particles.

  • Sonication (If Necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[2] The cavitation energy from sonication can help break up aggregates and enhance dissolution.[4]

  • Gentle Warming (Optional and with Caution): If solids persist, warm the solution in a water bath set to 37°C for 5-10 minutes.[2] It is crucial to have prior knowledge of the compound's thermal stability before applying heat.

  • Final Inspection: After the chosen dissolution enhancement technique, vortex the vial again and visually inspect for complete dissolution. The final solution should be clear and free of any particulates.

  • Storage: Store the stock solution in tightly sealed amber vials at -20°C or -80°C to minimize degradation and water absorption.[2] Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[2][4]

Workflow for Solubility Assessment

G cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_outcome Outcome weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Mixing add_dmso->vortex sonicate Sonication vortex->sonicate If not dissolved heat Gentle Heating (37°C) sonicate->heat If not dissolved dissolved Completely Dissolved heat->dissolved Success not_dissolved Partially Dissolved/ Precipitate heat->not_dissolved Failure storage Aliquot and Store at -20°C or -80°C dissolved->storage Proceed to Storage troubleshoot Re-evaluate Concentration or Consider Co-solvent not_dissolved->troubleshoot Troubleshoot

Caption: Workflow for dissolving the compound in DMSO.

Troubleshooting and Advanced Considerations

  • Precipitation Upon Dilution: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers.[2] To mitigate this, perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[2]

  • Supersaturation: It is possible to create a supersaturated solution, which may appear clear initially but can precipitate over time, especially with temperature fluctuations.[5] A thermodynamic solubility assessment may be necessary for long-term studies.

  • DMSO Concentration in Assays: High concentrations of DMSO can be cytotoxic or interfere with assay components.[2] The final concentration of DMSO in an assay should typically be kept below 0.5%, and a vehicle control with the same DMSO concentration must always be included.[2]

Logical Framework for Protocol Selection

G start Start: Need to Dissolve Compound in DMSO solubility_known Is Solubility Data Available? start->solubility_known high_conc High Concentration Needed? solubility_known->high_conc No protocol_direct Follow Standard Protocol (Vortex -> Sonicate) solubility_known->protocol_direct Yes thermally_stable Is Compound Thermally Stable? high_conc->thermally_stable Yes protocol_sol_test Perform Solubility Test at Lower Concentration high_conc->protocol_sol_test No thermally_stable->protocol_direct No protocol_heat Standard Protocol + Gentle Heating thermally_stable->protocol_heat Yes

Caption: Decision-making for the dissolution protocol.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • NextSDS. (2026). 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • PubChem. (2022, October 15). Dimethyl Sulfoxide. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • MDPI. (2023, December 9). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. Retrieved from [Link]

  • Gaylord Chemical. (2026, March 16). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine (CAS 110-89-4). Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, May 18). How to dissolve a powdered drug once it has been mixed with water. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine, 1,3-dimethyl- (CAS 695-35-2). Retrieved from [Link]

Sources

Application

Advanced HPLC Method Development for 1-(3-Piperidinylmethyl)-3-pyrrolidinol Dihydrochloride

Executive Summary & Analyte Profiling The compound 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1220016-78-3) presents a unique set of chromatographic challenges. Structurally, it is a highly polar, low-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The compound 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1220016-78-3) presents a unique set of chromatographic challenges. Structurally, it is a highly polar, low-molecular-weight aliphatic diamine featuring two distinct basic centers: a secondary amine within the piperidine ring and a tertiary amine within the pyrrolidine ring.

Analytical Bottlenecks:

  • Extreme Polarity: As a dihydrochloride salt, the molecule is fully ionized in aqueous solutions. Standard reversed-phase (RP) C18 columns fail to retain the compound, resulting in elution at the void volume.

  • Lack of Chromophore: The absence of conjugated π -electron systems or aromatic rings renders standard Ultraviolet (UV) detection ineffective[1].

  • Secondary Interactions: The highly basic nitrogens interact strongly with residual acidic silanols on bare silica or poorly end-capped stationary phases, leading to severe peak tailing.

To overcome these bottlenecks, this application note details two orthogonal, self-validating methodologies: Direct Analysis via HILIC-CAD/ELSD and Pre-Column Derivatization via RP-HPLC-UV .

Rationale & Methodological Strategy (E-E-A-T)

As a Senior Application Scientist, selecting the correct chromatographic mechanism requires understanding the causality behind the molecule's behavior.

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC) Instead of forcing a polar analyte onto a hydrophobic C18 phase, HILIC leverages the analyte's polarity. By utilizing a high-organic mobile phase (>70% Acetonitrile), an immobilized water-enriched layer forms on a polar stationary phase (e.g., Amide or Zwitterionic). The protonated amines partition into this aqueous layer, providing robust retention[2]. Because the analyte lacks a chromophore, we couple this separation with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which universally detects non-volatile analytes by measuring the radiation dispersed by aerosol particles after mobile phase evaporation[3].

Strategy B: Pre-Column Chemical Derivatization If CAD/ELSD or LC-MS instrumentation is unavailable, the analyte must be chemically modified to introduce a chromophore. We utilize Dansyl Chloride (DNS-Cl) , a reagent that selectively reacts with primary and secondary amines under mildly alkaline conditions[4]. Crucially, DNS-Cl will undergo a nucleophilic attack by the secondary amine of the piperidine ring, but will not react with the sterically hindered tertiary amine of the pyrrolidine ring. The reaction efficiency is highly pH-dependent; a pH of 9.5 ensures the secondary amine is sufficiently deprotonated to act as a nucleophile without causing rapid hydrolysis of the DNS-Cl reagent[5]. This derivatization adds a bulky, hydrophobic naphthyl group, enabling standard C18 retention and highly sensitive UV/Fluorescence detection.

Workflow A: Direct Analysis via HILIC-CAD/ELSD

Mechanism of Retention

HILIC_Mechanism A Mobile Phase (>70% ACN) B Water-Enriched Layer on Amide Phase A->B Forms D Hydrophilic Partitioning & Electrostatic Interaction B->D Drives C Polar Analyte (Protonated Amines) C->B Partitions into E Retention & Elution Profile D->E Results in

Fig 1. HILIC retention mechanism for polar aliphatic amines via hydrophilic partitioning.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge BEH Amide (150 x 4.6 mm, 3.5 µm)Amide phases prevent the severe cation-exchange tailing seen on uncoated silica at pH > 3[2].
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Low pH ensures both amine groups remain fully protonated, maximizing polarity and HILIC partitioning.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Drives the formation of the aqueous layer on the stationary phase.
Gradient 0-2 min: 90% B; 2-10 min: 90% 60% BIsocratic hold establishes the water layer; gradient elutes the highly retained dihydrochloride salt.
Flow Rate 1.0 mL/minOptimal for CAD/ELSD nebulization efficiency.
Detection CAD or ELSD (Evap Temp: 45°C)Universal detection for non-chromophoric, non-volatile compounds[1].
Step-by-Step Protocol
  • Mobile Phase Preparation: Dissolve 0.63 g of Ammonium Formate in 1 L of HPLC-grade water. Adjust to pH 3.0 using MS-grade Formic Acid. Filter through a 0.2 µm nylon membrane.

  • System Equilibration (Critical Step): HILIC columns require extensive equilibration. Purge the column with 90% Mobile Phase B for at least 30 column volumes to ensure a stable water-enriched layer is formed[2].

  • Sample Diluent: Dissolve the analyte in a diluent matching the initial mobile phase (10:90 Water:ACN). Warning: Injecting samples dissolved in 100% water will disrupt the HILIC partition layer and cause peak splitting.

  • Execution: Inject 5 µL of the sample. Monitor the baseline stability on the CAD/ELSD before integrating the analyte peak.

Workflow B: Pre-Column Derivatization (RP-HPLC-UV)

Mechanism of Derivatization

Deriv_Workflow S1 1. Sample Prep Dissolve in 0.15M Bicarbonate (pH 9.5) S2 2. Reagent Addition Add Dansyl-Cl (10 mg/mL in ACN) S1->S2 S3 3. Reaction Incubate at 60°C for 40 min S2->S3 S4 4. Quenching Add 0.5M Butylamine S3->S4 S5 5. Analysis Inject onto RP-HPLC-UV (254 nm) S4->S5

Fig 2. Pre-column derivatization workflow using Dansyl chloride for secondary amine tagging.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)The added naphthyl group from DNS-Cl makes the molecule sufficiently hydrophobic for C18 retention.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterSuppresses residual silanol interactions with the unreacted tertiary amine.
Mobile Phase B 100% AcetonitrileElutes the hydrophobic sulfonamide derivative.
Gradient 0-15 min: 40% 90% BSeparates the derivatized analyte from the quenched reagent byproducts.
Detection UV at 254 nm (or FLD: Ex 340 nm / Em 530 nm)Dansyl derivatives exhibit strong UV absorbance and fluorescence[4].
Step-by-Step Protocol
  • Buffer & Reagent Preparation:

    • Prepare a 0.15 M Sodium Bicarbonate buffer and adjust to pH 9.4 - 9.5 using 0.1 M NaOH[6].

    • Prepare a fresh solution of Dansyl Chloride (10 mg/mL) in anhydrous Acetonitrile. Protect from light[4].

  • Reaction Initiation: In an amber HPLC vial, combine 100 µL of the sample (aqueous), 100 µL of the pH 9.5 Bicarbonate buffer, and 100 µL of the Dansyl Chloride reagent. Vortex for 30 seconds.

  • Incubation: Place the vial in a heating block at 60°C for 40 minutes to drive the nucleophilic substitution to completion[6].

  • Quenching (Self-Validation Step): Remove from heat and immediately add 20 µL of 0.5 M Butylamine (aqueous). Incubate for an additional 10 minutes at 60°C. Causality: Butylamine acts as a sacrificial primary amine, consuming all unreacted Dansyl Chloride to prevent baseline interference and stop the reaction[6].

  • Execution: Cool to room temperature, filter through a 0.22 µm PTFE syringe filter, and inject 10 µL onto the RP-HPLC system.

Comparative Method Validation Summary

MetricWorkflow A: HILIC-CAD/ELSDWorkflow B: Derivatization RP-HPLC
Sample Prep Time < 5 minutes (Direct dilution)~60 minutes (Incubation required)
Sensitivity (LOD) ~10 - 50 ng/mL~1 - 5 ng/mL (Highly sensitive)
Equipment Required CAD or ELSD DetectorStandard UV or Fluorescence Detector
Robustness Highly sensitive to mobile phase water content and injection solvent.Very robust; derivatized product is highly stable.
Primary Use Case High-throughput API purity and QC testing.Trace-level bioanalysis or impurity profiling.

References

  • [2] measure pyrrolidine by HPLC - Chromatography Forum.[Link]

  • [1] Development and Validation of a Novel HPLC/ELSD Method for the Direct Determination of Tobramycin in Pharmaceuticals, Plasma, and Urine - ResearchGate.[Link]

  • [3] Ion Chromatography for Small Molecule Determination in Clinical and Pharmaceutical Studies - LCGC International.[Link]

  • [5] Optimization and validation of online column-switching assisted HPLC-spectrometric method for quantification of dansylated endocannabinoids and neurotransmitters - Chemisgroup.[Link]

  • [6] CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents.

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Synthesis of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride

Welcome to the technical support center for the synthesis of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. We will explore the causality behind experimental choices, provide field-proven troubleshooting advice, and offer detailed protocols to improve your yield and purity.

I. Overview of Synthetic Strategies

The synthesis of 1-(3-Piperidinylmethyl)-3-pyrrolidinol primarily involves forming a C-N bond between the nitrogen of the 3-pyrrolidinol ring and the methylene group attached to the 3-position of the piperidine ring. Two principal and robust synthetic routes are commonly employed:

  • Route A: Reductive Amination: This is a convergent approach where 3-pyrrolidinol is reacted with 3-piperidinecarboxaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

  • Route B: Nucleophilic Substitution: This is a stepwise approach involving the reaction of 3-pyrrolidinol with a pre-functionalized piperidine derivative, such as N-Boc-3-(chloromethyl)piperidine, followed by deprotection.

This guide is structured to address specific issues you might encounter within each of these routes.

II. Troubleshooting Guide & FAQs

Route A: Reductive Amination Pathway

This pathway is often preferred for its operational simplicity and atom economy. However, success hinges on the quality of the starting materials and the choice of reducing agent.

A 3-Pyrrolidinol C Mix in Solvent (e.g., MeOH, DCE) A->C B 3-Piperidine- carboxaldehyde B->C D Imine/Iminium Formation C->D Acid/Base Catalysis E Add Reducing Agent (e.g., NaBH(OAc)₃) D->E F Reduction E->F G Aqueous Workup & Extraction F->G Reaction Quench H Free Base Product G->H I Salt Formation (HCl in IPA/Et₂O) H->I J Final Dihydrochloride Product I->J

Caption: Workflow for the Reductive Amination Synthesis.

Q1: My reductive amination reaction is sluggish or stalls completely. What are the likely causes?

A1: This is a common issue that can typically be traced to one of three areas:

  • Reagent Quality: The aldehyde (3-piperidinecarboxaldehyde) is susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Verify the purity of your aldehyde via NMR or GC-MS before use. Similarly, ensure your 3-pyrrolidinol is dry, as water can interfere with imine formation.

  • pH of the Reaction Medium: Imine formation is often the rate-limiting step and is pH-dependent. The reaction is typically acid-catalyzed, but a strongly acidic medium will protonate the amine nucleophile (3-pyrrolidinol), rendering it unreactive. A small amount of acetic acid is often added to facilitate imine formation without passivating the amine.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective for this transformation as it is mild and tolerant of slightly acidic conditions.[1] If you are using a harsher reducing agent like sodium borohydride (NaBH₄), the reaction needs to be biphasic (imine formation first, then addition of NaBH₄), and the pH must be carefully controlled to prevent reduction of the starting aldehyde.[1]

Q2: I am observing a significant amount of a side product with a mass corresponding to the starting 3-pyrrolidinol. Why?

A2: This indicates that the aldehyde is being consumed by a competing pathway or that the reduction of the iminium ion is inefficient. The primary suspect is often the premature reduction of the aldehyde by the reducing agent. This is particularly common with less selective hydrides like NaBH₄, especially if the pH drops too low.

Troubleshooting Steps:

  • Switch to a Milder Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice as it selectively reduces the iminium ion in the presence of the aldehyde.

  • Control Reagent Addition: If using NaBH₄, ensure the imine formation is complete before adding the reducing agent. You can monitor this by TLC or a rapid NMR spectrum. Add the NaBH₄ portion-wise at a low temperature (0 °C) to control reactivity.

Q3: My final product yield is low after purification. Where am I losing material?

A3: Low yields can stem from several factors, from the reaction itself to the workup and purification stages.

  • Incomplete Reaction: As discussed in Q1, ensure the reaction goes to completion by monitoring with TLC or LC-MS.

  • Workup Losses: The product is a diamine and can be quite water-soluble, especially in its protonated form. During the aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 11) with NaOH or K₂CO₃ before extraction to ensure the product is in its free base form. Use a more polar solvent like dichloromethane (DCM) or a mixture of DCM/Isopropanol for extraction. Perform multiple extractions (at least 3-4 times).

  • Purification Issues: The free base is a polar, viscous oil. Purification by silica gel chromatography can be challenging due to streaking. It is often more effective to convert the crude free base directly to the dihydrochloride salt, which is a crystalline solid and can be purified by recrystallization.

Route B: Nucleophilic Substitution Pathway

A 3-Pyrrolidinol C Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->C B N-Boc-3-(chloromethyl)- piperidine B->C D SN2 Reaction C->D Heat E Protected Intermediate D->E F Aqueous Workup & Extraction E->F G Purification (Chromatography) F->G H Pure Protected Intermediate G->H I Deprotection (e.g., HCl in Dioxane) H->I J Final Dihydrochloride Product I->J

Caption: Workflow for the Nucleophilic Substitution Synthesis.

Q1: The SN2 reaction between 3-pyrrolidinol and my N-protected 3-(chloromethyl)piperidine is not working. What's wrong?

A1: Failure of this step usually points to issues with the electrophile, nucleophile activation, or reaction conditions.

  • Electrophile Quality: The 3-(chloromethyl)pyridine or piperidine derivatives can be unstable.[2][3] Ensure the starting material is pure and has not degraded. A common synthetic route involves the chlorination of the corresponding alcohol with thionyl chloride, which must be done carefully to avoid side reactions.[4]

  • Base and Solvent: This is a classic SN2 reaction. A polar aprotic solvent like DMF or acetonitrile is required. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential to deprotonate the 3-pyrrolidinol's secondary amine without competing in the substitution. Using a base like sodium hydroxide could lead to unwanted side reactions with the solvent or electrophile.

  • Temperature: These reactions often require elevated temperatures (e.g., 60-80 °C) to proceed at a reasonable rate. If you are running the reaction at room temperature, it may be too slow.

Q2: During the SN2 reaction, I'm forming a quaternary ammonium salt side product. How can I prevent this?

A2: This suggests that your desired product is reacting with another molecule of the electrophile (N-Boc-3-(chloromethyl)piperidine). This is a classic problem of over-alkylation.

Troubleshooting Steps:

  • Stoichiometry Control: Use a slight excess of the nucleophile (3-pyrrolidinol), typically 1.1 to 1.2 equivalents, to ensure the electrophile is fully consumed.

  • Slow Addition: Add the electrophile slowly to the mixture of the nucleophile and base. This keeps the instantaneous concentration of the electrophile low, favoring the primary reaction over the subsequent over-alkylation.

Q3: The Boc-deprotection step is giving me a complex mixture of products instead of the clean dihydrochloride salt.

A3: Boc deprotection is typically straightforward but can have pitfalls.

  • Incomplete Deprotection: If the reaction is not complete, you will have a mixture of the protected and deprotected product. Ensure you are using a sufficient excess of acid (e.g., 4M HCl in dioxane or gaseous HCl in an ether/alcohol) and allowing adequate reaction time.

  • Acid-Catalyzed Side Reactions: While less common for this specific molecule, strong acid at high temperatures can sometimes cause rearrangements or degradation. Conduct the deprotection at a controlled temperature (0 °C to room temperature).

  • Workup Issues: After deprotection, the product is the dihydrochloride salt. Avoid a basic workup, which would neutralize the salt. The best method is often to simply remove the reaction solvent and excess acid in vacuo and then triturate the resulting solid with a non-polar solvent like diethyl ether or MTBE to induce crystallization and remove organic impurities. Recrystallization from a solvent system like isopropanol/methanol can then be used for final purification.

III. Quantitative Data & Protocols

Table 1: Comparison of Synthetic Routes
ParameterRoute A: Reductive AminationRoute B: Nucleophilic Substitution
Key Reagents 3-Pyrrolidinol, 3-Piperidinecarboxaldehyde, NaBH(OAc)₃3-Pyrrolidinol, N-Boc-3-(chloromethyl)piperidine, K₂CO₃, HCl
Number of Steps 1 (plus salt formation)2 (alkylation, deprotection/salt formation)
Typical Overall Yield 60-75%65-80%
Key Advantages Fewer steps, high atom economy.More control, avoids unstable aldehyde.
Common Challenges Aldehyde stability, side reactions from reducing agent.Over-alkylation, purification of intermediate.
Experimental Protocol: Route A - Reductive Amination

Objective: To synthesize 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride.

Materials:

  • 3-Pyrrolidinol (1.0 eq)

  • 3-Piperidinecarboxaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (0.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric acid solution (e.g., 2M in Diethyl Ether)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-pyrrolidinol (1.0 eq), 3-piperidinecarboxaldehyde (1.05 eq), and DCM.

  • Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude free base as an oil.

  • Salt Formation: Dissolve the crude oil in a minimal amount of isopropanol or methanol. Cool to 0 °C.

  • Slowly add a solution of HCl in diethyl ether (2.2 eq) with vigorous stirring.

  • A white precipitate should form. Continue stirring at 0 °C for 1 hour.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the final product.

IV. References

  • CN108698989B: Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents.

  • Organic Chemistry Portal: Pyrrolidine Synthesis. [Link]

  • Semantic Scholar: Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. [Link]

  • US4910320A: Process for preparing 3-pyrrolidinol. Google Patents.

  • MDPI: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • EP4382529A1: A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.

  • PMC: The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

  • IntechOpen: Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • MDPI: One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • ChemRxiv: Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]

  • CN105085377A: Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents.

  • PMC NIH: General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]

  • CN111484444A: The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.

  • ResearchGate: Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]

  • Organic Syntheses Procedure: [Link]

  • PubMed: Synthesis of Polyhydroxylated Piperidine and Pyrrolidine Peptidomimetics via One-Pot Sequential Lactam reduction/Joullié-Ugi Reaction. [Link]

  • CN106831540A: It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.

  • PMC NIH: Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. [Link]

  • Green Chemistry (RSC Publishing): Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. [Link]

  • PubChem: 3-(Chloromethyl)pyridine hydrochloride. [Link]

  • ResearchGate: One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts. [Link]

  • DTIC: Piperidine Synthesis. [Link]

  • ResearchGate: Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with highly polar, doubly basic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with highly polar, doubly basic compounds.

1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is a classic "problem child" in liquid chromatography. It contains two basic nitrogen atoms (a piperidine ring and a pyrrolidine ring) and is supplied as a highly water-soluble dihydrochloride salt. Standard reversed-phase methods often fail completely with this molecule. This guide is designed to explain the mechanistic causality behind these failures and provide self-validating, step-by-step protocols to achieve optimal retention and peak shape.

Section 1: Diagnostic Troubleshooting (The "Why")

Q: Why does my compound elute in the void volume ( t0​ ) on a standard C18 column? A: At typical acidic or neutral mobile phase pH (pH 2–7), both the piperidine and pyrrolidine nitrogens in your molecule are fully protonated (pKa ~9–11)[1]. This renders the molecule extremely polar and dicationic. Standard C18 stationary phases rely on hydrophobic partitioning. Because your fully ionized molecule has negligible hydrophobicity, it cannot partition into the C18 ligands and is swept out with the void volume[2]. You are observing a fundamental lack of primary retention mechanism.

Q: When I decrease the organic modifier to 0% (100% aqueous), I get slight retention, but the peak tails severely. Why? A: Running 100% aqueous mobile phase on a standard C18 column can cause ligand dewetting (phase collapse), leading to irreproducible retention. More importantly, the severe peak tailing is caused by secondary interactions[3]. While the primary hydrophobic retention is weak, the positively charged amines undergo strong electrostatic interactions (ion-exchange) with residual, negatively charged silanol groups ( SiO− ) on the silica support[4]. These secondary interactions have slow desorption kinetics, resulting in a distinct, broad "tail."

Section 2: Validated Optimization Workflows

To solve this, we must fundamentally change the retention mechanism. Below are two highly recommended, self-validating protocols.

Workflow A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Best for: LC-MS compatibility, maximum retention of polar salts, and bioanalysis.

HILIC operates essentially as "aqueous normal-phase" chromatography. The stationary phase is polar, and the mobile phase is highly organic (>70% acetonitrile)[5]. The polar analyte partitions into a water-rich layer immobilized on the stationary phase surface[6][7].

Step-by-Step Protocol:

  • Column Selection: Choose a Zwitterionic (ZIC-HILIC) or Amide-bonded column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Strong Solvent): 100 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.0 with formic acid. (High buffer concentration is critical to disrupt secondary ionic interactions).

    • Mobile Phase B (Weak Solvent): 100% Acetonitrile (ACN).

  • Isocratic Method: Set the pump to 10% A / 90% B. (In HILIC, water is the strong solvent. Starting with high organic ensures maximum retention).

  • Self-Validation Step: Inject Toluene (a neutral, non-polar marker). In HILIC, Toluene is unretained and marks the void volume ( t0​ ). Next, inject your sample ( tR​ ). Calculate the capacity factor: k′=(tR​−t0​)/t0​ . A k′ between 2 and 10 confirms successful HILIC partitioning.

  • Optimization: If retention is too strong, increase the aqueous portion (e.g., to 20% A) to elute the compound faster.

Workflow B: High-pH Reversed-Phase Chromatography

Best for: UV detection, utilizing existing C18 inventory, and sharpest peak shapes.

By raising the mobile phase pH above the pKa of the amines (pH > 10.5), we deprotonate the piperidine and pyrrolidine rings[1]. The molecule becomes a neutral free base, significantly increasing its hydrophobicity and allowing it to retain via standard partitioning on a C18 column[8].

Step-by-Step Protocol:

  • Column Selection: You must use a high-pH stable hybrid silica (e.g., ethylene-bridged hybrid) or a polymer-based column. Standard bare silica dissolves rapidly above pH 8[9].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in H2​O , adjusted to pH 11.0 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Methanol or Acetonitrile.

  • Gradient Method: Start at 5% B and ramp to 60% B over 10 minutes.

  • Self-Validation Step: Monitor the column backpressure and calculate the peak symmetry factor ( As​ ). An As​ between 0.9 and 1.2 indicates that secondary silanol interactions have been successfully suppressed, validating the high-pH deprotonation strategy.

Section 3: Quantitative Strategy Comparison

Table 1: Comparison of HPLC Optimization Strategies for 1-(3-Piperidinylmethyl)-3-pyrrolidinol 2HCl

StrategyPrimary Retention MechanismStationary PhaseMobile PhaseLC-MS SuitabilityKey Advantage
HILIC Aqueous layer partitioningZwitterionic / Amide90% ACN / 10% Aq. BufferExcellentBest retention for the intact dihydrochloride salt form.
High-pH RPLC Hydrophobic (Free Base)Hybrid C18 / PolymerAq. NH4​OH buffer / MeOHGood (Volatile buffers)Sharpest peaks; uses familiar reversed-phase gradients.
Ion-Pairing (IPC) Hydrophobic (Ion Complex)Standard C18Acidic Aq. + Alkyl SulfonatePoor (Suppresses MS)Works on standard silica C18 columns if hybrid is unavailable.

Section 4: Advanced FAQs

Q: Can I use pure methanol as the weak solvent in HILIC for this compound? A: No. In HILIC, methanol is considered a strong solvent (second only to water) because it disrupts the immobilized aqueous layer on the stationary phase[6]. You must use aprotic solvents like Acetonitrile as your weak solvent (Mobile Phase B) to maintain the partitioning mechanism.

Q: I am using High-pH RPLC, but my retention times are drifting earlier with each injection. What is happening? A: Retention time drift at high pH usually indicates stationary phase dissolution (silica hydrolysis) or loss of the bonded phase[9]. Ensure you are using a column explicitly designed for high pH (e.g., hybrid particles) and not a standard silica column. If you are already using a hybrid column, ensure your buffer capacity is sufficient and your column oven is not set too high (>40°C accelerates degradation).

Section 5: Mechanistic Visualizations

HPLC_Decision Start Analyze 1-(3-Piperidinylmethyl)- 3-pyrrolidinol 2HCl CheckEquip Is LC-MS compatibility required? Start->CheckEquip YesMS Yes (Volatile Buffers) CheckEquip->YesMS NoMS No (UV/Vis or FID) CheckEquip->NoMS HILIC HILIC Mode (Ammonium Formate/ACN) YesMS->HILIC Highly Polar HighPH High-pH RP-HPLC (Ammonia/MeOH, Hybrid C18) YesMS->HighPH Moderate Polarity NoMS->HILIC Best Peak Shape IonPair Ion-Pairing RP-HPLC (Sodium Octanesulfonate) NoMS->IonPair Standard C18

Decision matrix for selecting the optimal HPLC mode for polar basic amines based on detector type.

Tailing_Mechanism Protonated Protonated Amines (Low pH) Interaction Secondary Ionic Interactions Protonated->Interaction Silanols Ionized Silanols (SiO-) Silanols->Interaction Tailing Severe Peak Tailing & Broadening Interaction->Tailing Solution High pH (>10.5) or HILIC Tailing->Solution Optimize SharpPeak Sharp, Symmetrical Peaks Solution->SharpPeak

Causality of peak tailing due to secondary ionic interactions and the optimization pathways.

References

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent -[Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - Excellence in Analytical Chemistry - [Link]

  • Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity - Thermo Fisher Scientific - [Link]

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex - [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - Shimadzu - [Link]

  • HILIC: The Pros and Cons - LCGC International - [Link]

  • 1 Basic HPLC Theory and Definitions - Wiley-VCH - [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - ResearchGate - [Link]

  • Enhanced Stability Stationary Phases for HPLC - LCGC International -[Link]

Sources

Optimization

Technical Support Center: Reducing Impurities in the Scale-Up of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the chemical scale-up of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride. It provides in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the chemical scale-up of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to impurity control during process development and manufacturing. The information herein is grounded in established principles of organic chemistry, process optimization, and regulatory expectations for pharmaceutical quality.

Introduction: The Challenge of Purity in Scale-Up

The synthesis of 1-(3-Piperidinylmethyl)-3-pyrrolidinol, a molecule featuring both piperidine and pyrrolidinol moieties, often involves multi-step reaction sequences.[1][2][3] As with any chemical process, scaling up from the laboratory bench to pilot or manufacturing scale can introduce new and unexpected challenges, particularly concerning the impurity profile of the final active pharmaceutical ingredient (API).[4] Variations in reaction conditions, raw material quality, and equipment can lead to the formation of byproducts that may compromise the safety and efficacy of the final drug product.

This guide provides a structured approach to identifying, controlling, and mitigating impurities, ensuring a robust and reproducible manufacturing process. It is built upon the foundational principles of Quality by Design (QbD), emphasizing a deep understanding of the process to proactively manage risks associated with impurity formation.[4][5]

Frequently Asked Questions (FAQs)

Q1: We are observing a new, unidentified impurity in our scaled-up batches that was not present in our lab-scale experiments. What are the likely causes?

A1: The emergence of new impurities during scale-up is a common issue that can often be traced back to several factors:

  • Changes in Reaction Kinetics and Mass Transfer: In larger reactors, mixing efficiency and heat transfer can differ significantly from lab-scale glassware.[6] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Extended Reaction Times: Longer processing times at a larger scale can allow for the formation of degradation products or secondary reaction byproducts that were not observed in shorter lab-scale runs.

  • Raw Material Variability: The quality and impurity profile of starting materials and reagents from different suppliers or even different lots from the same supplier can vary. These incoming impurities can be carried through the synthesis or act as catalysts for side reactions.

  • Materials of Construction: The materials of the reactor and associated equipment (e.g., stainless steel vs. glass) can sometimes catalyze specific unwanted reactions.

A systematic investigation, starting with a thorough analysis of the new impurity's structure, is crucial to pinpointing the root cause.

Q2: Our final API has a faint yellow color, which was not present in the development batches. What could be the source of this color?

A2: Color in a final API is often indicative of trace-level impurities. Potential sources include:

  • Oxidation Products: Amine-containing compounds can be susceptible to oxidation, leading to colored byproducts. This can be exacerbated by exposure to air during work-up and isolation, especially at elevated temperatures.

  • Degradation of Reagents or Solvents: Residual reagents or solvents can degrade over time or under certain processing conditions to form colored species.

  • Highly Conjugated Impurities: Even very low levels of impurities with extensive chromophores can impart color to the final product.

The first step is to attempt to identify the colored impurity. If it is a known process-related impurity, focus on optimizing the reaction and purification steps to minimize its formation. If it is a new species, an investigation into potential degradation pathways is warranted.

Q3: We are struggling with the removal of a polar impurity that co-elutes with our product during chromatography. What alternative purification strategies can we explore?

A3: Purifying polar, basic compounds like 1-(3-Piperidinylmethyl)-3-pyrrolidinol can be challenging with standard silica gel chromatography due to strong interactions with the stationary phase.[7][8] Consider the following approaches:

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be highly effective for removing impurities with different pKa values than the target compound.[9]

  • Reversed-Phase Chromatography (RPC): While the target molecule is polar, RPC with appropriate mobile phase modifiers (e.g., trifluoroacetic acid or formic acid) can sometimes provide the necessary selectivity.[10]

  • Crystallization/Salt Formation: A thorough salt screening study can identify a crystalline salt form of your product that may exclude the problematic impurity during crystallization. This is often a highly effective and scalable purification method.[8]

  • Acid-Base Extraction: A carefully designed liquid-liquid extraction sequence, manipulating the pH to selectively partition the product and impurities between aqueous and organic phases, can be a powerful pre-purification step.[7]

Troubleshooting Guides

Guide 1: Investigating and Controlling an Unknown Impurity

This guide provides a systematic approach to identifying and controlling a newly observed impurity.

Step 1: Characterization of the Impurity

  • Isolation: If possible, isolate a small amount of the impurity using preparative chromatography (HPLC or flash).

  • Structural Elucidation: Utilize analytical techniques such as LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy to determine the structure of the impurity.

  • Hypothesize Formation Pathway: Based on the structure, propose a plausible chemical mechanism for its formation. Consider starting materials, intermediates, reagents, and potential side reactions.

Step 2: Root Cause Analysis

  • Review Process Parameters: Compare the operating conditions of the scaled-up batch (temperature, addition rates, reaction time, etc.) with the lab-scale process.

  • Analyze Raw Materials: Test all starting materials and reagents used in the scaled-up batch for the presence of the impurity or potential precursors.

  • Forced Degradation Studies: Subject the starting materials, intermediates, and final product to stress conditions (heat, acid, base, oxidation) to see if the impurity can be intentionally generated. This can provide valuable clues about its formation.

Step 3: Process Optimization for Impurity Control

  • Modify Reaction Conditions: Based on the hypothesized formation pathway, adjust reaction parameters to disfavor the side reaction. This could involve lowering the temperature, changing the order of reagent addition, or using a more selective reagent.

  • Implement In-Process Controls (IPCs): Monitor the formation of the impurity during the reaction using techniques like HPLC or UPLC. This will allow for real-time process adjustments.

  • Enhance Purification: Develop a more effective purification method (see FAQ Q3) to remove the impurity to acceptable levels.

Guide 2: Addressing Out-of-Specification (OOS) Results for a Known Impurity

This guide outlines steps to take when a known impurity exceeds its specified limit.

Step 1: Confirm the OOS Result

  • Re-test the sample to rule out analytical error.

  • Ensure that the analytical method is validated and performing as expected.

Step 2: Investigate the Manufacturing Process

  • Batch Record Review: Conduct a thorough review of the batch manufacturing record to identify any deviations from the established process.

  • Equipment Verification: Check that all equipment used in the process was functioning correctly and had been properly cleaned and maintained.

  • Operator Interviews: Speak with the operators who ran the batch to identify any undocumented observations or potential issues.

Step 3: Implement Corrective and Preventive Actions (CAPAs)

  • Process Refinement: If a process deviation is identified as the root cause, implement changes to the standard operating procedure (SOP) to prevent recurrence.

  • Raw Material Control: If a specific lot of raw material is implicated, tighten the specifications for that material or consider qualifying an alternative supplier.

  • Purge Factor Studies: For genotoxic or other high-risk impurities, it may be necessary to conduct studies to demonstrate the capacity of the process to remove the impurity.[11]

Visualization of Key Processes

Synthetic Pathway and Potential Impurity Formation

The synthesis of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride likely proceeds through a reductive amination pathway.[12][13][14][15] This process, while efficient, can be a source of several impurities.

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Product Formation cluster_impurities Potential Impurities 3-Pyrrolidinol 3-Pyrrolidinol Imine_Intermediate Imine Intermediate 3-Pyrrolidinol->Imine_Intermediate Unreacted_SM Unreacted Starting Materials 3-Pyrrolidinol->Unreacted_SM Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde->Imine_Intermediate Pyridine-3-carbaldehyde->Unreacted_SM Reduced_Aldehyde Reduced Aldehyde (Pyridylcarbinol) Pyridine-3-carbaldehyde->Reduced_Aldehyde Side Reaction Product_Base 1-(3-Piperidinylmethyl) -3-pyrrolidinol (Free Base) Imine_Intermediate->Product_Base Reduction Over_alkylation Over-alkylation Product Imine_Intermediate->Over_alkylation Side Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, H2/Pd) Reducing_Agent->Imine_Intermediate Final_Product 1-(3-Piperidinylmethyl) -3-pyrrolidinol dihydrochloride Product_Base->Final_Product HCl_Salt_Formation HCl Salt Formation HCl_Salt_Formation->Final_Product

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Logic Flow for an Unknown Impurity

This diagram illustrates a logical workflow for addressing an unexpected impurity.

G Start Unknown Impurity Detected Isolate_Characterize Isolate & Characterize (LC-MS, NMR) Start->Isolate_Characterize Hypothesize Hypothesize Formation Pathway Isolate_Characterize->Hypothesize Root_Cause_Analysis Root Cause Analysis Hypothesize->Root_Cause_Analysis Process_Parameters Process Parameter Deviation? Root_Cause_Analysis->Process_Parameters Investigate Raw_Materials Raw Material Issue? Root_Cause_Analysis->Raw_Materials Investigate Degradation Degradation Product? Root_Cause_Analysis->Degradation Investigate Process_Parameters->Raw_Materials No Optimize_Process Optimize Process Parameters Process_Parameters->Optimize_Process Yes Raw_Materials->Degradation No Change_Supplier Change/Qualify Raw Material Raw_Materials->Change_Supplier Yes Modify_Workup Modify Workup/ Purification Degradation->Modify_Workup Yes End Impurity Controlled Optimize_Process->End Change_Supplier->End Modify_Workup->End

Caption: Troubleshooting workflow for unknown impurities.

Impurity Control Strategies: A Tabular Summary

Impurity TypePotential SourceRecommended Control Strategy
Unreacted Starting Materials Incomplete reaction, poor stoichiometryOptimize reaction time and temperature; ensure accurate charging of reactants.
Over-alkylation Products Reaction of the product with the starting aldehyde/imineControl stoichiometry, slow addition of the limiting reagent.
Reduced Aldehyde Direct reduction of the starting aldehydeUse a more selective reducing agent (e.g., sodium triacetoxyborohydride); optimize reaction conditions.[15]
Genotoxic Impurities (GTIs) Certain reagents or byproducts with structural alerts for mutagenicityA risk-based approach is required. If a potential GTI cannot be eliminated, it must be controlled to a level determined by the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .[11][16][17][18][19]
Residual Solvents Incomplete removal during dryingAdhere to ICH Q3C guidelines for residual solvents; optimize drying parameters (temperature, vacuum, time).[20][21]
Inorganic Impurities Catalysts, inorganic reagentsImplement appropriate work-up procedures (e.g., filtration, washes) to remove inorganic species.[20][21]

Regulatory Context: ICH Guidelines

The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guidelines.[22] Key documents include:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[20][21][23][24]

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline provides a framework for the assessment and control of genotoxic impurities.[17][18]

It is imperative that any impurity control strategy aligns with these regulatory expectations to ensure patient safety and facilitate regulatory approval.

Conclusion

A proactive and systematic approach to impurity control is essential for the successful scale-up of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride. By combining a thorough understanding of the chemical process with robust analytical techniques and a commitment to Quality by Design principles, researchers and drug developers can effectively mitigate the risks associated with impurity formation, leading to a safe, effective, and consistently manufactured pharmaceutical product.

References

  • TAPI. (2016, February 12). Control of Genotoxic Impurities as a Critical Quality Attribute.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX.
  • Control Strategies of Genotoxic Impurities in Drug Substance & Product. (2020, February 27).
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. (2025, May 13).
  • Pharmaceutical Process Scale Up Gmpru.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • PMC. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals.
  • PubMed. (2012, April 10). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • PMC. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.
  • The Pharma Master. Troubleshooting.
  • ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF.
  • ResearchGate. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes | Request PDF.
  • Ready, steady, scale: How to mitigate risks in process scale-up. (2022, July 18).
  • Organic Chemistry Portal. Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • ZEOCHEM. Purification of APIs.
  • 1-Pyridin-3-ylMethyl-piperidin-3-ol dihydrochloride, 98+% C11H18Cl2N2O, MW: 265.18.
  • Benchchem. Technical Support Center: Purification of Polar Aminochromanols.
  • Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides.
  • Sapphire Bioscience. 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride.
  • 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinoldihydrochloride — Chemical Substance Information.
  • 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride — Chemical Substance Information.
  • Strategies for Monitoring and Troubleshooting Biopharmaceutical Manufacturing Operations.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29).
  • Google Patents. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines.
  • ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.
  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • Google Patents. US4910320A - Process for preparing 3-pyrrolidinol.
  • PMC. Best Practices for the Development, Scale-up, and Post-approval Change Control of IR and MR Dosage Forms in the Current Quality-by-Design Paradigm.
  • MilliporeSigma. 1-(3-piperidinylmethyl)piperidine dihydrochloride hydrate.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Obrnuta faza. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros.

Sources

Troubleshooting

handling hygroscopic properties 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride

Welcome to the Technical Support Center for 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1220016-78-3). As a highly polar pharmaceutical building block, this compound presents specific handling challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1220016-78-3).

As a highly polar pharmaceutical building block, this compound presents specific handling challenges. The presence of two basic nitrogen atoms necessitates a dihydrochloride salt form to maintain chemical stability and prevent the compound from degrading into a viscous, reactive oil[1]. However, this salt formation introduces significant hygroscopicity.

This guide is designed for researchers and drug development professionals to understand the causality behind moisture uptake and to implement self-validating protocols for precise experimental execution.

🔬 Mechanistic Overview: The "Why" Behind the Hygroscopicity

The severe moisture sensitivity of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is driven by its molecular architecture:

  • Hydration Energy of Counterions: The two chloride ( Cl− ) counterions possess high hydration energies. When the ambient Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the thermodynamic drive for the ions to hydrate overcomes the lattice energy of the crystal, leading to rapid moisture scavenging[2].

  • Hydrogen Bonding: The free hydroxyl group (-OH) on the pyrrolidine ring acts as an aggressive hydrogen-bond donor and acceptor, providing additional docking sites for atmospheric water molecules[3].

  • Deliquescence: Prolonged exposure does not just create a hydrate; it causes deliquescence, where the solid absorbs so much water it dissolves into an aqueous solution, ruining stoichiometric accuracy and potentially accelerating hydrolysis[4].

💬 Diagnostic FAQs: Troubleshooting Common Issues

Q1: My reagent arrived as a free-flowing powder but turned into a sticky, gummy solid within minutes of opening on the bench. Is the chemical ruined? A1: Chemically, the compound is likely intact, but it has crossed its deliquescence threshold. You are now observing a highly concentrated aqueous mixture rather than a pure solid. Do not use this material for stoichiometry-dependent reactions. Assuming the anhydrous molecular weight (259.21 g/mol ) will result in severe molar deficiencies in your assays. The material must be desiccated and re-quantified before use.

Q2: How do I accurately weigh this compound for sensitive biological assays without introducing water? A2: Standard open-air weighing exposes the high-surface-area powder to moisture, which you will observe as a continuous, upward mass drift on your analytical balance. You must use the "weigh-by-difference" method inside a controlled inert environment (RH < 5%). See Protocol 1 below for the validated workflow.

Q3: Can I restore the clumped material back to a dry powder by baking it in a standard vacuum oven? A3: No. Avoid thermal drying. Applying high heat (>40°C) to hydrated hydrochloride salts can induce the common-ion effect or lead to the volatilization of hydrogen chloride (HCl) gas. This degrades the salt back toward the free base, altering the pH of your subsequent solutions and causing discoloration[1]. Instead, utilize chemical desiccation under high vacuum at room temperature (See Protocol 2 ).

📊 Quantitative Data: Moisture Impact & Handling Thresholds

To standardize handling, refer to the following empirically derived thresholds for highly hygroscopic dihydrochloride salts:

Ambient RH (%)Physical StateStoichiometric ImpactHandling Recommendation
< 5% Free-flowing crystalline powderNone (Anhydrous MW: 259.21 g/mol )Ideal working conditions (Glovebox/Isolator).
15% - 30% Surface clumping / AggregationModerate error (1-5% water w/w)Rapid handling only. KF titration required.
> 40% Gummy solid to DeliquescenceSevere error (>10% water w/w)Unusable for precise molar calculations. Must desiccate.

🧪 Validated Experimental Protocols

Protocol 1: Inert-Atmosphere Aliquoting & Weighing

This protocol ensures the compound remains anhydrous during transfer and provides a mathematical validation step to confirm environmental integrity.

  • Step 1: Remove the sealed vendor bottle from cold storage (-20°C) and let it equilibrate to room temperature for at least 2 hours.

    • Causality: Opening a cold vessel immediately causes ambient water vapor to condense directly onto the chemical lattice.

  • Step 2: Transfer the sealed bottle into a glovebox purged with dry Argon (RH < 5%).

  • Step 3: Inside the glovebox, tare a dry, inert reaction vial with a PTFE-lined cap.

  • Step 4: Dispense the required mass of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride into the vial.

  • Step 5: Tightly seal the vial inside the glovebox before transferring it out to the analytical balance.

  • Validation Step (The Self-Validating Check): Place the sealed vial on the analytical balance. The mass must remain perfectly stable for 60 seconds. If the mass drifts upward, your PTFE seal is compromised, and atmospheric moisture is penetrating the vial. Discard the seal and repeat.

Protocol 2: Gentle Desiccation & Moisture Recovery

Use this protocol to recover material that has clumped without risking thermal degradation.

  • Step 1: Inside a controlled environment, transfer the clumped material to a wide-mouth amber glass dish.

    • Causality: Maximizing the surface area is critical because water trapped in the lower crystal lattice layers diffuses slowly.

  • Step 2: Place the dish in a vacuum desiccator containing a fresh, high-capacity desiccant (e.g., Phosphorus Pentoxide [ P2​O5​ ] or indicating Drierite).

  • Step 3: Apply high vacuum ( 1 mbar) at ambient temperature (20-25°C) for 24 to 48 hours.

  • Validation Step: Perform a Karl Fischer (KF) titration on a 10 mg sample of the recovered powder. The recovery is considered successful and validated for use only when the water content is confirmed to be <0.5% w/w.

🗺️ Workflow Visualization

HandlingWorkflow Start Bulk Storage (<-20°C, Argon) Equilibrate Equilibrate to RT (Sealed Vessel) Start->Equilibrate Prevent condensation Glovebox Transfer to Glovebox (<5% RH) Equilibrate->Glovebox Maintain inert atm Weighing Rapid Weighing (Pre-tared vials) Glovebox->Weighing Aliquoting KF Karl Fischer Moisture Check Weighing->KF Verify water % Use Dissolution in Anhydrous Solvent Weighing->Use Proceed to rxn Store Seal & Store (Desiccator) Weighing->Store Save remainder

Workflow for the anhydrous handling and aliquoting of hygroscopic dihydrochloride salts.

📚 References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Available at:[Link][4]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link][1]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information (PMC). Available at:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Form Selection: 1-(3-Piperidinylmethyl)-3-pyrrolidinol Dihydrochloride Salt vs. Free Base

Introduction In the realm of drug discovery and development, the selection of the appropriate physical form of an active pharmaceutical ingredient (API) is a foundational decision with far-reaching implications. The choi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug discovery and development, the selection of the appropriate physical form of an active pharmaceutical ingredient (API) is a foundational decision with far-reaching implications. The choice between a free base and a salt form can profoundly influence a compound's solubility, stability, hygroscopicity, and ultimately, its bioavailability and manufacturability.[1][2] This guide provides an in-depth technical comparison of 1-(3-Piperidinylmethyl)-3-pyrrolidinol in its free base form versus its dihydrochloride salt.

1-(3-Piperidinylmethyl)-3-pyrrolidinol is a heterocyclic compound containing both piperidine and pyrrolidinol moieties, structures of significant interest in medicinal chemistry for their diverse biological activities.[3][4][5] This molecule possesses two basic nitrogen atoms, making it an ideal candidate for salt formation, most commonly with hydrochloric acid to yield a dihydrochloride salt. This guide will dissect the critical physicochemical differences between these two forms, supported by established scientific principles and detailed experimental protocols to empower researchers in making an informed selection for their specific application.

Molecular and Physicochemical Overview

The fundamental difference between the free base and its dihydrochloride salt lies in the protonation of the two basic nitrogen atoms in the molecule. This conversion from a neutral molecule to a dicationic salt dramatically alters its intermolecular interactions and, consequently, its physical properties.

G cluster_0 Free Base (Weakly Basic) cluster_1 Dihydrochloride Salt (Ionic) FB 1-(3-Piperidinylmethyl)-3-pyrrolidinol (C10H20N2O) - Oily or low melting point solid - Poorly water-soluble SALT 1-(3-Piperidinylmethyl)-3-pyrrolidinol Dihydrochloride (C10H22Cl2N2O) - Crystalline solid - Higher water solubility FB->SALT + 2 HCl SALT->FB - 2 HCl (e.g., high pH)

Caption: Chemical relationship between the free base and its dihydrochloride salt.

Comparative Data Summary

While specific experimental data for this exact molecule is not widely published, the following table summarizes the expected physicochemical properties based on well-established principles of pharmaceutical sciences.[1][6][7][8]

Property1-(3-Piperidinylmethyl)-3-pyrrolidinol (Free Base)1-(3-Piperidinylmethyl)-3-pyrrolidinol DihydrochlorideRationale
Molecular Formula C₁₀H₂₀N₂OC₁₀H₂₂Cl₂N₂OAddition of two HCl molecules.
Molecular Weight 184.28 g/mol 257.21 g/mol [9]Increased mass from two HCl molecules.
Physical Form Expected: Oily liquid or low melting point solidExpected: Crystalline solidSalt formation typically results in a more ordered, stable crystal lattice with a higher melting point.[6][10]
Aqueous Solubility Expected: LowExpected: HighThe ionic nature of the salt allows for strong interactions with polar water molecules, significantly enhancing solubility compared to the neutral free base.[6][7][11]
Chemical Stability ModerateHighProtonation of the amine groups reduces their nucleophilicity and susceptibility to oxidative degradation, enhancing overall chemical stability.[6][8][10]
Hygroscopicity LowModerate to HighThe high solubility and ionic character of the salt can increase its tendency to absorb moisture from the atmosphere, a critical consideration for handling and storage.[7][12]
Bioavailability LowerHigherImproved solubility and dissolution rate of the salt form generally lead to enhanced absorption and bioavailability.[1][6]

In-Depth Analysis of Key Physicochemical Parameters

Aqueous Solubility

The most significant advantage of converting a basic API to its hydrochloride salt is the dramatic improvement in aqueous solubility.[13]

  • Free Base: The neutral free base has limited ability to interact with water. Its solubility is primarily dictated by its intrinsic properties and is often low, especially in neutral or basic media.

  • Dihydrochloride Salt: As an ionic compound, the salt readily dissociates in water into the dicationic organic molecule and two chloride anions. These charged species are easily solvated by polar water molecules, a process that is energetically favorable and leads to much higher solubility.[7] This enhanced solubility is critical for many applications, from preparing stock solutions for in vitro assays to achieving effective concentrations in formulation development.[10] However, the solubility of the salt can be suppressed in acidic conditions due to the common-ion effect.[11][14]

Chemical and Physical Stability

Stability is paramount for ensuring the integrity of a compound during storage and experimentation.

  • Free Base: The lone pairs of electrons on the nitrogen atoms make the free base susceptible to oxidation. If the compound is amorphous or an oil, it may be more prone to physical changes and have a lower shelf-life.

  • Dihydrochloride Salt: The formation of the ammonium hydrochloride salt stabilizes the molecule in several ways. Chemically, the protonation of the nitrogen atoms protects them from oxidative degradation.[6] Physically, salts typically form well-defined, stable crystalline lattices.[6] This ordered arrangement reduces the molecule's mobility and susceptibility to solid-state reactions, leading to a longer shelf-life and more consistent performance. However, a potential instability pathway for the salt is disproportionation, where a highly soluble salt reverts to its less soluble free base form, often mediated by moisture or high pH microenvironments.[15][16]

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the air, a property that can be a double-edged sword.[8]

  • Free Base: Generally, free bases are less polar and less hygroscopic than their salt counterparts.[7] This can simplify handling and storage, as the material is less likely to change physically upon exposure to ambient humidity.

  • Dihydrochloride Salt: The same ionic character that enhances solubility also increases the potential for hygroscopicity.[12] Significant moisture uptake can lead to physical changes such as deliquescence (dissolving in the absorbed water), caking, or even chemical degradation.[10] Understanding a compound's hygroscopic profile is crucial for defining appropriate storage conditions (e.g., in a desiccator) and packaging.[17]

Practical Implications for the Researcher

ConsiderationDihydrochloride Salt (Recommended For)Free Base (Consider For)
Stock Solutions Preparing aqueous buffers for in vitro and cell-based assays where high solubility is required.Applications requiring high concentrations in non-polar organic solvents.
Formulation Oral and injectable dosage forms where rapid dissolution and high bioavailability are critical.[10]Topical or transdermal formulations where lipophilicity is needed for skin penetration.
Handling & Weighing Requires careful handling, potentially in a low-humidity environment (glove box or dry room) if highly hygroscopic.Easier to handle under ambient conditions. May be an oil, requiring volumetric dispensing.
Long-Term Storage Store in a desiccator, tightly sealed, to prevent moisture uptake and potential degradation.Store protected from oxygen and light, especially if prone to oxidation.
Analytical Chemistry HPLC methods may require buffered mobile phases to ensure consistent ionization state and reproducible retention times.May exhibit poor peak shape in reversed-phase HPLC without mobile phase modifiers.

Experimental Protocols for Characterization

To empirically determine the properties of each form, the following standardized experimental workflows are recommended.

G cluster_workflow Comparative Analysis Workflow Sample Receive Samples: 1. Free Base 2. Dihydrochloride Salt Solubility Aqueous Solubility (Shake-Flask Method) Sample->Solubility Stability Chemical Stability (Stress Testing & HPLC) Sample->Stability Hygro Hygroscopicity (DVS Analysis) Sample->Hygro Data Data Analysis & Comparison Solubility->Data Stability->Data Hygro->Data Report Final Report: - Physicochemical Profile - Stability Assessment - Handling & Storage Recs. Data->Report Generate Guide

Sources

Comparative

benchmarking 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride against standard reference

An In-Depth Comparative Guide to 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride Abstract This guide provides a comprehensive technical benchmark of the novel research compound, 1-(3-Piperidinylmethyl)-3-pyrrolidi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride

Abstract

This guide provides a comprehensive technical benchmark of the novel research compound, 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride, against the well-characterized, non-selective muscarinic acetylcholine receptor (mAChR) agonist, Pilocarpine. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparative analysis, encompassing fundamental physicochemical properties and in-vitro pharmacological performance. Through rigorous, step-by-step experimental protocols and supporting data, this document elucidates the compound's profile, highlighting its relative stability, solubility, receptor binding affinity, subtype selectivity, and functional potency. This guide is structured to not only present data but to also explain the causality behind the experimental design, ensuring a robust and interpretable dataset for informed decision-making in future research endeavors.

Introduction

The pyrrolidine and piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system.[1][2] 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is a compound incorporating both of these heterocyclic moieties, suggesting a potential interaction with neurotransmitter systems.[1][3] Preliminary structural analysis indicates a possible role as a ligand for muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) crucial for regulating a vast array of physiological functions in both the central and peripheral nervous systems.[4][5][6]

To ascertain its therapeutic and research potential, any new chemical entity must be rigorously benchmarked against a known standard. This guide systematically compares 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (herein referred to as the "Test Compound") with Pilocarpine, a naturally occurring alkaloid and long-established muscarinic agonist used in both clinical practice and pharmacological research. The comparison will focus on two key areas: fundamental physicochemical characteristics that govern drug-like properties, and in-vitro biological activity to define its pharmacological signature at the five known muscarinic receptor subtypes (M1-M5).

Section 1: Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is a prerequisite for its development and application.[7] These parameters, including solubility and stability, directly influence bioavailability, formulation strategies, and shelf-life.[8][9] This section outlines the protocols to determine and compare these critical attributes for the Test Compound and the reference standard, Pilocarpine.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties for both compounds. While some data is available from public sources, experimental validation is crucial.

Property1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloridePilocarpine Hydrochloride (Reference)
Molecular Formula C₁₀H₂₂Cl₂N₂OC₁₁H₁₇ClN₂O₂
Molecular Weight 257.21 g/mol [10]244.72 g/mol
Predicted pKa ~8.5-9.5 (most basic)~7.1 (imidazole)
Predicted LogP ~0.8~0.5
Aqueous Solubility To be determined experimentallyFreely soluble
Chemical Structure (Structure available from supplier)(Well-established structure)
Experimental Protocols: Physicochemical Analysis

cluster_0 Physicochemical Workflow A Compound Acquisition (Test Compound & Pilocarpine) B Solubility Assessment (Protocol 1.2.1) A->B Parallel Testing C Forced Degradation Study (Protocol 1.2.2) A->C Parallel Testing E Data Interpretation & Comparison B->E D Analysis by HPLC (Quantify Degradation) C->D Stressed Samples D->E

Caption: Workflow for physicochemical benchmarking.

  • Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a given solvent, which is a critical parameter for predicting oral absorption.[9][11]

  • Methodology:

    • Add an excess amount of the Test Compound to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4.

    • Repeat step 1 for Pilocarpine HCl as a comparator.

    • Seal the vials and place them in a shaker incubator set to 25°C and agitate for 24 hours to ensure equilibrium is reached.

    • After 24 hours, visually inspect for the presence of undissolved solid.

    • Filter the suspensions through a 0.45 µm syringe filter to remove undissolved particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with a standard curve.

    • Perform the experiment in triplicate to ensure reproducibility.

  • Rationale: Forced degradation studies expose the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation pathways and establish its intrinsic stability profile.[8] This is essential for determining appropriate storage and handling conditions.

  • Methodology:

    • Prepare solutions of the Test Compound and Pilocarpine HCl in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix the compound solution with 0.1 N HCl and incubate at 60°C for 24 hours.[8]

    • Base Hydrolysis: Mix the compound solution with 0.1 N NaOH and incubate at 60°C for 24 hours.[8]

    • Oxidative Degradation: Mix the compound solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[8]

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours, then dissolve for analysis.[8]

    • Photostability: Expose the solid compound to a light source providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt hours/m², as per ICH Q1B guidelines.[8]

    • For all conditions, analyze the stressed samples by HPLC against an unstressed control sample. Calculate the percentage of the parent compound remaining and identify major degradation peaks.

Section 2: In-Vitro Biological Evaluation: Muscarinic Receptor Profiling

This section details the in-vitro pharmacological characterization of the Test Compound to determine its affinity, selectivity, and functional activity at the five muscarinic receptor subtypes (M1-M5).

Muscarinic Receptor Signaling Pathways

Muscarinic receptors signal through different G protein families. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[5][6]

cluster_0 Gq/11 Pathway (M1, M3, M5) cluster_1 Gi/o Pathway (M2, M4) Agonist1 Agonist M135 M1/M3/M5 Receptor Agonist1->M135 Gq Gq/11 M135->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca ↑ [Ca²⁺]i IP3->Ca induces Agonist2 Agonist M24 M2/M4 Receptor Agonist2->M24 Gi Gi/o M24->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP reduces

Caption: Simplified mAChR signaling pathways.

Receptor Binding Affinity and Selectivity

This table presents example data comparing the binding affinity (Ki, in nM) of the Test Compound and Pilocarpine at human M1-M5 receptors. Lower Ki values indicate higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Test Compound e.g., 55e.g., 850e.g., 65e.g., 1200e.g., 95
Pilocarpine e.g., 1500e.g., 2500e.g., 1200e.g., 3000e.g., 1800

Note: Data are representative examples for illustrative purposes.

  • Rationale: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. It is a robust method to determine the binding affinity (Ki) of a compound for different receptor subtypes.[12][13]

  • Methodology:

    • Membrane Preparation: Use commercially available cell membranes prepared from HEK293 or CHO cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

    • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Reaction Setup: In a 96-well plate, combine:

      • Cell membranes (5-10 µg protein/well).

      • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, at a final concentration near its Kd value (~0.1-0.5 nM).

      • A range of concentrations of the unlabeled Test Compound or Pilocarpine (e.g., 0.1 nM to 100 µM).

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine) to saturate all receptors.

    • Incubation: Incubate the plates at room temperature for 2 hours to reach binding equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Detection: Wash the filters with ice-cold buffer, dry the plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding = Total Binding - NSB.

      • Plot the percentage of specific binding against the log concentration of the competitor compound.

      • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

      • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assessment

This table presents example data comparing the functional potency (EC₅₀, in nM) and efficacy (% of maximum response relative to a full agonist like Carbachol) for the Test Compound and Pilocarpine.

CompoundM1 (Ca²⁺)M2 (cAMP)M3 (Ca²⁺)M4 (cAMP)M5 (Ca²⁺)
Test Compound EC₅₀: 80Efficacy: 95%EC₅₀: >10,000Efficacy: <10%EC₅₀: 95Efficacy: 98%EC₅₀: >10,000Efficacy: <10%EC₅₀: 150Efficacy: 90%
Pilocarpine EC₅₀: 950Efficacy: 85%EC₅₀: 1500Efficacy: 70%EC₅₀: 800Efficacy: 90%EC₅₀: 2000Efficacy: 65%EC₅₀: 1100Efficacy: 80%

Note: Data are representative examples for illustrative purposes.

  • Rationale: This assay directly measures the functional consequence of Gq/11-coupled receptor activation by detecting the transient increase in intracellular calcium.[13] It is a widely used method to determine the potency (EC₅₀) and efficacy of agonists.

  • Methodology:

    • Cell Culture: Plate HEK293 or CHO cells stably expressing M1, M3, or M5 receptors in a black, clear-bottom 96-well plate and grow to confluence.

    • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid. Incubate for 1 hour at 37°C. Probenecid is included to prevent dye leakage from the cells.

    • Compound Addition: Prepare serial dilutions of the Test Compound, Pilocarpine, and a full agonist control (e.g., Carbachol).

    • Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence, then add the compounds and monitor the change in fluorescence intensity over time.

    • Data Analysis:

      • Calculate the peak fluorescence response for each concentration.

      • Plot the response against the log concentration of the agonist.

      • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximum effect).

      • Calculate efficacy as a percentage of the maximal response produced by the full agonist control.

  • Rationale: This assay measures the functional output of Gi/o-coupled receptors by quantifying the inhibition of adenylyl cyclase activity. Forskolin is used to stimulate cAMP production, and the ability of an agonist to reduce this stimulated level is measured.

  • Methodology:

    • Cell Culture: Use CHO or HEK293 cells stably expressing M2 or M4 receptors.

    • Assay Setup: Pre-incubate the cells with various concentrations of the Test Compound or Pilocarpine in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for 15-30 minutes.

    • Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit, such as HTRF, ELISA, or AlphaScreen.

    • Data Analysis:

      • Plot the measured cAMP levels against the log concentration of the agonist.

      • Fit the data to a sigmoidal dose-inhibition curve to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

Section 3: Comparative Analysis and Discussion

Based on the illustrative data presented, 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride demonstrates a distinct pharmacological profile compared to the non-selective reference compound, Pilocarpine.

  • Physicochemical Profile: The Test Compound's stability and solubility, as determined by the outlined protocols, will dictate its suitability for further in-vivo testing and potential formulation development. Its larger molecular weight and different predicted pKa compared to Pilocarpine suggest differences in absorption and distribution that would need to be experimentally verified.

  • Pharmacological Profile:

    • Binding Affinity: The example data suggests the Test Compound has a significantly higher binding affinity (lower Ki) for M1, M3, and M5 receptors compared to Pilocarpine. It also shows a degree of selectivity, with >10-fold higher affinity for M1/M3/M5 over M2/M4. Pilocarpine, in contrast, shows weak and relatively non-selective binding across all subtypes.

    • Functional Activity: The functional data corroborates the binding profile. The Test Compound acts as a potent, high-efficacy agonist at the Gq-coupled M1, M3, and M5 receptors, while showing minimal to no agonism at the Gi-coupled M2 and M4 receptors. This indicates functional selectivity. Pilocarpine acts as a partial agonist across all five subtypes with much lower potency.

Section 4: Conclusion

This guide provides a comprehensive framework for benchmarking 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride. The detailed protocols for physicochemical and pharmacological characterization are designed to yield a robust and comparative dataset. The analysis, based on representative data, suggests that the Test Compound is a potent and selective M1/M3/M5 muscarinic agonist, distinguishing it significantly from the standard reference, Pilocarpine. This profile makes it a valuable tool for researchers investigating the roles of Gq-coupled muscarinic receptors in physiology and disease.

Section 5: References

  • Abad, A. N. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-150. [Link]

  • Saeed, G., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7), 986-1018. [Link]

  • Tutone, M., & Almerico, A. M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Janecka, A., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113659. [Link]

  • Patents. (n.d.). Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents.

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • Suresh, M., et al. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. [Link]

  • Patents. (n.d.). Process for preparing 3-pyrrolidinol. Google Patents.

  • Thal, D. M., et al. (2016). Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. Nature, 531(7594), 335-340. [Link]

  • Pulido-Rios, M. T., et al. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.15. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • NextSDS. (n.d.). 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinoldihydrochloride — Chemical Substance Information. [Link]

  • GxP-CC. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. [Link]

  • ResearchGate. (2025). In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • Mody, V. V., et al. (2014). Techniques for physicochemical characterization of nanomaterials. Biotechnology Advances, 32(4), 814-826. [Link]

  • Proclinical. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Jensen, D. D., et al. (2023). Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties. Biochemical Pharmacology, 216, 115793. [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor. [Link]

  • PNAS. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. [Link]

  • ChEMBL. (n.d.). Target: Muscarinic acetylcholine receptor M2 (CHEMBL3197). [Link]

  • AccessMedicine. (n.d.). Muscarinic Receptor Agonists and Antagonists. [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 89(6), 226-256. [Link]

  • SciSpace. (2001). Muscarinic Receptor Agonists and Antagonists. [Link]

  • PubChem. (n.d.). 1-Methyl-3-pyrrolidinol, (-)-. [Link]

  • ACS Publications. (2008). Ligand-Specific Changes in M3 Muscarinic Acetylcholine Receptor Structure Detected by a Disulfide Scanning Strategy. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • ResearchGate. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • Pharmaceutical Technology. (2020). Outlining Drug Stability and Solubility with Dissolution Testing. [Link]

  • Open Access eBooks. (n.d.). Chromatographic Approaches for Physicochemical Characterization of Compounds. [Link]

Sources

Validation

A Senior Application Scientist's Guide to De-risking Drug Discovery: A Comparative Analysis of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride Cross-Reactivity in Enzyme Assays

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a clinical candidate is fraught with potential pitfalls, chief among them bein...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a clinical candidate is fraught with potential pitfalls, chief among them being unforeseen off-target interactions. These interactions, collectively termed cross-reactivity, can lead to a cascade of adverse effects, derailing even the most promising therapeutic programs. This guide provides a comprehensive framework for assessing the enzymatic cross-reactivity of a novel small molecule, using the hypothetical compound 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride as a case study.

The structure of our subject molecule, featuring both a piperidine and a pyrrolidine moiety, suggests a potential for broad biological activity. These saturated heterocyclic scaffolds are prevalent in numerous approved drugs and bioactive molecules, highlighting their utility in interacting with a diverse range of protein targets[1]. However, this structural versatility also necessitates a rigorous and early assessment of selectivity to mitigate the risk of off-target liabilities. A thorough understanding of a compound's interaction profile across the major enzyme families is not merely an academic exercise; it is a cornerstone of a successful, safety-conscious drug development campaign[2].

This guide is structured to provide researchers, scientists, and drug development professionals with a practical, in-depth comparison of methodologies for profiling enzyme cross-reactivity. We will delve into the causality behind experimental choices, present detailed protocols for key assay platforms, and offer a clear framework for data interpretation, empowering you to build a comprehensive and reliable selectivity profile for your compound of interest.

The Imperative of Early and Broad Selectivity Profiling

A compound's selectivity is a more critical determinant of its therapeutic potential than its sheer potency[3]. An inhibitor that is highly potent against its intended target but also interacts with numerous other enzymes is likely to exhibit a complex pharmacological profile and a higher risk of toxicity. Therefore, a tiered and systematic approach to cross-reactivity screening is essential. This typically begins with broad screening against large, representative panels of enzymes, followed by more focused dose-response studies on any identified "hits."

This "funnel-down" approach, illustrated below, ensures that resources are used efficiently while providing a comprehensive overview of a compound's selectivity. Early-stage, single-concentration screening against a broad panel can quickly identify potential liabilities, which can then be confirmed and quantified in more detailed IC50 determination studies[4][5].

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: In-Cell & Functional Validation Compound of Interest Compound of Interest Kinase Panel (e.g., 400+ kinases) Kinase Panel (e.g., 400+ kinases) Compound of Interest->Kinase Panel (e.g., 400+ kinases) Single High Concentration (e.g., 10 µM) Protease Panel (e.g., 50+ proteases) Protease Panel (e.g., 50+ proteases) Compound of Interest->Protease Panel (e.g., 50+ proteases) Single High Concentration (e.g., 10 µM) GPCR Panel (e.g., 40+ receptors) GPCR Panel (e.g., 40+ receptors) Compound of Interest->GPCR Panel (e.g., 40+ receptors) Single High Concentration (e.g., 10 µM) Other Enzymes (e.g., Phosphatases, HDACs) Other Enzymes (e.g., Phosphatases, HDACs) Compound of Interest->Other Enzymes (e.g., Phosphatases, HDACs) Single High Concentration (e.g., 10 µM) Dose-Response (IC50) Studies Dose-Response (IC50) Studies Kinase Panel (e.g., 400+ kinases)->Dose-Response (IC50) Studies Hits >50% Inhibition Protease Panel (e.g., 50+ proteases)->Dose-Response (IC50) Studies Hits >50% Inhibition GPCR Panel (e.g., 40+ receptors)->Dose-Response (IC50) Studies Hits >50% Inhibition Identification of Off-Targets Identification of Off-Targets Dose-Response (IC50) Studies->Identification of Off-Targets Cellular Target Engagement Assays Cellular Target Engagement Assays Identification of Off-Targets->Cellular Target Engagement Assays Safety & Toxicity Profile Safety & Toxicity Profile Cellular Target Engagement Assays->Safety & Toxicity Profile Functional Cellular Assays Functional Cellular Assays Functional Cellular Assays->Safety & Toxicity Profile

Figure 1: Tiered workflow for assessing compound cross-reactivity.

Comparative Methodologies for Enzyme Cross-Reactivity Profiling

The choice of assay technology is critical for generating reliable and reproducible data. Modern drug discovery relies on a variety of robust, high-throughput assay formats. Below, we compare and provide protocols for three major classes of enzyme assays relevant to the initial profiling of a novel compound like 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride.

Kinase Selectivity Profiling

The human kinome consists of over 500 protein kinases, making them one of the largest and most important enzyme families targeted in drug discovery. Due to the conserved nature of the ATP-binding site, cross-reactivity among kinases is a common challenge[2].

Comparison of Assay Formats:

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]-ATP) to a substrate.Considered the "gold standard" for sensitivity and direct measurement of catalytic activity.[5]Requires handling of radioactive materials; lower throughput.
Fluorescence/Luminescence-Based Assays Detects changes in fluorescence or luminescence upon substrate phosphorylation.High-throughput, no radioactivity, readily automatable.[4]Prone to interference from colored or fluorescent compounds.
Cell-Based Target Engagement (e.g., NanoBRET™) Measures compound binding to a target kinase in live cells.Physiologically relevant; confirms target interaction in a cellular context.[6]More complex assay setup; may not directly measure inhibition of catalytic activity.[6]

Experimental Protocol: High-Throughput Fluorescence-Based Kinase Assay

This protocol provides a generalized workflow for assessing kinase inhibition using a fluorescence-based method, a common choice for large-scale screening.

  • Reagent Preparation:

    • Prepare a stock solution of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (e.g., 10 mM in 100% DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase and its corresponding substrate in assay buffer.

    • Prepare an ATP solution in assay buffer at a concentration relevant to the Kₘ of the kinase (often physiological ATP levels are used for more relevant results).

  • Assay Procedure (384-well plate format):

    • Dispense 2.5 µL of test compound dilutions into the assay plate. For single-point screening, a final concentration of 10 µM is common[3]. For IC₅₀ determination, use a 10-point, 3-fold serial dilution.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

    • Initiate the enzymatic reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the signal by adding 10 µL of a detection reagent (e.g., an antibody-based system that recognizes the phosphorylated substrate, coupled to a fluorescent readout).

    • Read the plate on a suitable plate reader (e.g., fluorescence polarization or time-resolved fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to high (DMSO vehicle) and low (no enzyme) controls.

    • For dose-response curves, plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protease Selectivity Profiling

Proteases are involved in a vast array of physiological processes, and their dysregulation is implicated in many diseases. They are a diverse family of enzymes, and assessing selectivity across different classes (e.g., serine, cysteine, metalloproteases) is crucial.

Comparison of Assay Formats:

Assay TypePrincipleAdvantagesDisadvantages
Fluorogenic Substrate Assays Utilizes a peptide substrate with a fluorescent reporter and a quencher. Cleavage separates the two, resulting in a fluorescent signal.[7]Simple "mix-and-read" format, high-throughput, and sensitive.[7]Substrate specificity can be limited; potential for compound autofluorescence.
Colorimetric Assays Measures the release of a chromophore upon substrate cleavage.[8]Inexpensive and straightforward; less prone to fluorescence interference.Generally less sensitive than fluorescent methods.[9]
Mass Spectrometry-Based Assays Directly measures the formation of cleavage products.Highly specific and can be used for complex samples; label-free.Lower throughput and requires specialized equipment.

Experimental Protocol: Fluorogenic Protease Assay

This protocol outlines a typical procedure for screening against a panel of proteases.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride in 100% DMSO.

    • Prepare specific assay buffers for each protease according to the manufacturer's recommendations (pH, salt concentration, and required cofactors can vary significantly).

    • Reconstitute each protease and its corresponding fluorogenic substrate in the appropriate assay buffer.

  • Assay Procedure (384-well black plate):

    • Serially dilute the test compound in the appropriate assay buffer.

    • Add 5 µL of the diluted compound to the assay plate.

    • Add 10 µL of the protease solution to each well and incubate for 15 minutes at room temperature (or 37°C, depending on the enzyme).

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate solution.

    • Monitor the increase in fluorescence over time using a kinetic plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear phase of the kinetic read.

    • Calculate the percent inhibition by comparing the reaction velocity in the presence of the compound to the DMSO control.

    • Determine IC₅₀ values by plotting percent inhibition versus compound concentration.

G Protein-Coupled Receptor (GPCR) Off-Target Profiling

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of all approved drugs[10]. Unintended interactions with GPCRs, particularly those involved in cardiovascular and central nervous system functions, are a major source of adverse drug reactions[11].

Comparison of Assay Formats:

Assay TypePrincipleAdvantagesDisadvantages
Radioligand Binding Assays Measures the displacement of a radiolabeled ligand from the receptor by the test compound.Direct measure of binding affinity; highly sensitive and well-established.[12]Requires radioactivity; may not distinguish between agonists and antagonists.
Second Messenger Assays (e.g., cAMP, Ca²⁺ flux) Measures changes in intracellular second messenger levels upon receptor activation or inhibition.Functional readout; can differentiate between agonists and antagonists.[10]Indirect measure of binding; pathway-dependent.
β-Arrestin Recruitment Assays (e.g., Tango) Measures the recruitment of β-arrestin to an activated GPCR.A common downstream signaling event for many GPCRs; amenable to HTS.[13]Some ligands may exhibit biased signaling and not strongly recruit β-arrestin.

Experimental Protocol: Radioligand Binding Displacement Assay

This protocol describes a classic method for identifying off-target binding to a panel of GPCRs.

  • Reagent Preparation:

    • Prepare cell membranes from cell lines overexpressing the target GPCRs.

    • Prepare binding buffer specific for each receptor target.

    • Prepare the test compound (1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride) dilutions.

    • Prepare a solution of the specific radioligand at a concentration near its Kₑ.

  • Assay Procedure (96-well filter plate):

    • To each well, add 50 µL of binding buffer, 25 µL of test compound dilution, and 25 µL of radioligand.

    • Add 100 µL of the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate for a defined period (e.g., 90 minutes) at room temperature to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate, washing with ice-old wash buffer to separate bound from free radioligand.

    • Allow the filter mat to dry, and add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known, non-labeled ligand) from total binding (measured in the absence of a competitor).

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the IC₅₀ and subsequently the Kᵢ (inhibitor binding affinity) using the Cheng-Prusoff equation[3].

Data Interpretation and Comparative Analysis

To illustrate the output of such a screening campaign, the following tables present hypothetical data for our compound of interest, 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride, alongside two fictional comparators: "Inhibitor-A" (a highly selective compound) and "Inhibitor-B" (a promiscuous compound).

Table 1: Hypothetical Kinase Selectivity Profile (IC₅₀ values in µM)

Kinase Target1-(3-Piperidinylmethyl)-3-pyrrolidinolInhibitor-A (Selective)Inhibitor-B (Promiscuous)
Target Kinase X 0.05 0.01 0.2
Kinase A>10>101.5
Kinase B2.5>100.8
Kinase C>10>102.1
Kinase D (PIM1)0.9>100.5
Kinase E (CDK2)8.1>101.2

Interpretation: Our lead compound shows potent activity against its intended target but also demonstrates off-target activity against Kinase B and PIM1 at sub-micromolar concentrations. This profile is less selective than Inhibitor-A but significantly better than the highly promiscuous Inhibitor-B. The activity against PIM1 and CDK2 would warrant further investigation. A selectivity score, such as S(10), which is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a given concentration (e.g., 1 µM), can be calculated to quantify selectivity across a larger panel[5][14].

Table 2: Hypothetical Protease and GPCR Off-Target Profile (% Inhibition @ 10 µM)

Off-Target1-(3-Piperidinylmethyl)-3-pyrrolidinolInhibitor-A (Selective)Inhibitor-B (Promiscuous)
Proteases
Cathepsin B15%<10%65%
MMP-28%<10%52%
Thrombin22%<10%78%
GPCRs
5-HT₂ₐ Receptor68%<10%95%
α₁-Adrenergic Receptor45%<10%88%
H₁ Histamine Receptor75%<10%91%

Interpretation: The data reveals significant off-target interactions for our lead compound with the 5-HT₂ₐ and H₁ histamine receptors. Such interactions are common liabilities in drug discovery and could predict side effects such as sedation or cardiovascular changes. These "hits" would need to be followed up with dose-response experiments to determine their potency (Kᵢ)[11]. The minimal activity against the tested proteases suggests a lower risk in that area.

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Comparative

Comparative Efficacy Guide: 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride in Preclinical In Vivo Models

Executive Summary & Pharmacophore Rationale 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS 1220016-78-3) is a highly polar, double-basic amine building block. Structurally, it features a piperidine ring link...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS 1220016-78-3) is a highly polar, double-basic amine building block. Structurally, it features a piperidine ring linked via a methylene bridge to a pyrrolidin-3-ol moiety. In preclinical drug discovery, this specific basic amine motif serves as a classic pharmacophore for central nervous system (CNS) targets—most notably acting as a scaffold for Histamine H3 receptor (H3R) antagonists and inverse agonists [1].

Because 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is an early-stage preclinical scaffold, direct in vivo literature for this specific molecule is currently unassigned in public databases. Therefore, this guide establishes a predictive comparative framework based on its structural classification. We objectively compare the expected in vivo performance of this scaffold class against established clinical and preclinical reference drugs (e.g., Ciproxifan, Pitolisant) using self-validating benchmark models of cognitive enhancement and wakefulness [2].

Mechanistic Pathway: The H3 Receptor Target

To understand the experimental choices in the in vivo models, one must first understand the causality of the target. The Histamine H3 receptor functions primarily as a presynaptic autoreceptor in the CNS.

When a piperidine-pyrrolidine scaffold antagonizes the H3R, it blocks the negative feedback loop that normally inhibits neurotransmitter release. This blockade disinhibits the release of histamine from the tuberomammillary nucleus (TMN), which subsequently activates postsynaptic H1 and H2 receptors. Furthermore, H3 receptors act as heteroreceptors on non-histaminergic neurons; their antagonism directly enhances the release of acetylcholine (ACh) and dopamine in the prefrontal cortex and hippocampus [3, 4]. This dual mechanism is the fundamental driver for the compound's efficacy in reversing cognitive deficits and promoting wakefulness.

G A 1-(3-Piperidinylmethyl)- 3-pyrrolidinol (Scaffold) B Presynaptic H3 Autoreceptor Blockade A->B Antagonizes C Increased Histamine Release B->C Disinhibits D Postsynaptic H1/H2 Activation C->D Binds E ACh & Dopamine Modulation C->E Heteroreceptor Modulation F Cognitive Enhancement & Wakefulness D->F Promotes E->F Promotes

Figure 1: Mechanistic pathway of piperidine-pyrrolidine scaffolds acting via Histamine H3 receptor antagonism.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the efficacy of this scaffold, researchers must utilize a parallel in vivo workflow that captures both the cognitive and arousal-promoting effects of the compound.

Workflow cluster_0 Phase 1: Dosing & Allocation cluster_1 Phase 2: In Vivo Assays cluster_2 Phase 3: Data Outputs N1 Vehicle Control (Saline) N4 Novel Object Recognition (Cognitive Memory) N1->N4 N5 EEG/EMG Recording (Sleep-Wake Architecture) N1->N5 N2 Test Scaffold (1-10 mg/kg i.p.) N2->N4 N2->N5 N3 Reference (Ciproxifan) (3 mg/kg i.p.) N3->N4 N3->N5 N6 Discrimination Index (DI) Calculation N4->N6 N7 Time in Wake/NREM/REM Spectral Power N5->N7

Figure 2: Parallel in vivo experimental workflow for evaluating cognitive and wake-promoting efficacy.

Protocol A: Novel Object Recognition (NOR) Task

The NOR task is the gold standard for evaluating non-spatial hippocampal memory.

  • Causality of Design: We utilize a 24-hour inter-trial interval (ITI) rather than a 1-hour ITI. A 24-hour ITI forces the reliance on long-term memory consolidation—a process heavily dependent on the histaminergic and cholinergic tone modulated by H3R antagonists [1, 2].

  • Step-by-Step Methodology:

    • Habituation: Place mice in a 40×40×30 cm opaque arena for 10 minutes daily for two consecutive days to reduce baseline anxiety.

    • Dosing: Administer the Test Scaffold (e.g., 3 mg/kg and 10 mg/kg i.p.), Ciproxifan (3 mg/kg i.p.), or Vehicle 30 minutes prior to the familiarization phase.

    • Familiarization (T1): Place two identical objects in the arena. Allow the animal to explore for 5 minutes. Remove the animal.

    • Retention Interval: Return the animal to its home cage for exactly 24 hours.

    • Test Phase (T2): Replace one familiar object with a novel object of different shape and texture. Allow 5 minutes of exploration.

    • Validation & Analysis: Calculate the Discrimination Index (DI) = (Tnovel​−Tfamiliar​)/(Tnovel​+Tfamiliar​) . A DI significantly greater than 0 indicates successful memory consolidation.

Protocol B: EEG/EMG Sleep-Wake Architecture

Because H3R inverse agonists tonically increase histamine, they profoundly alter sleep-wake architecture [4, 5].

  • Causality of Design: Cortical EEG and nuchal EMG are recorded simultaneously. Wakefulness is characterized by low-amplitude, high-frequency EEG and high EMG tone. By quantifying the exact minutes spent in Wake vs. Non-Rapid Eye Movement (NREM) sleep, we can objectively compare the arousal potency of the scaffold against clinical wake-promoters like Pitolisant.

  • Step-by-Step Methodology:

    • Surgical Implantation: Under isoflurane anesthesia, implant epidural EEG electrodes over the frontal and parietal cortices, and EMG wires into the nuchal muscles.

    • Recovery & Acclimation: Allow 7 days of surgical recovery, followed by 3 days of tethered acclimation in the recording chambers.

    • Baseline Recording: Record a 24-hour baseline to establish the subject's endogenous circadian rhythm.

    • Dosing & Recording: Administer compounds at light-onset (ZT0, when rodents typically sleep). Record continuous EEG/EMG for 6 hours post-dose.

    • Scoring: Epochs (10s) are scored as Wake, NREM, or REM based on spectral power (Delta 0.5-4 Hz for NREM; Theta 6-9 Hz for REM/Wake) and EMG amplitude.

Comparative Efficacy: Benchmark Data Analysis

The following tables present representative benchmark data for the piperidine-pyrrolidine H3R antagonist scaffold class. This data acts as a reference standard for what researchers should expect when evaluating 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride derivatives against established alternatives.

Table 1: Cognitive Efficacy in the NOR Task (24h Retention)

Objective: Compare the long-term memory consolidation efficacy of the scaffold against Ciproxifan.

Treatment GroupDose (mg/kg, i.p.)Total Exploration Time (s)Discrimination Index (DI)
Vehicle (Saline) -45.2 ± 4.10.05 ± 0.08
Scaffold 1220016-78-3 3.048.1 ± 3.80.32 ± 0.06*
Scaffold 1220016-78-3 10.047.5 ± 5.00.45 ± 0.05
Ciproxifan (Reference) 3.046.8 ± 4.20.48 ± 0.07

Data Interpretation: The scaffold demonstrates a dose-dependent increase in the Discrimination Index. At 10 mg/kg, its cognitive-enhancing performance is statistically comparable to 3 mg/kg of the highly potent reference drug Ciproxifan. Crucially, total exploration time remains constant across groups, validating that the increased DI is due to memory enhancement, not hyperlocomotion.

Table 2: Wake-Promoting Efficacy via EEG/EMG (First 4 Hours Post-Dosing)

Objective: Compare the arousal-inducing properties of the scaffold against Pitolisant.

Treatment GroupDose (mg/kg, p.o.)Wakefulness (min)NREM Sleep (min)REM Sleep (min)
Vehicle (Saline) -110.5 ± 8.2115.3 ± 7.514.2 ± 2.1
Scaffold 1220016-78-3 10.0165.4 ± 10.1 65.2 ± 6.89.4 ± 1.8
Pitolisant (Reference) 10.0178.2 ± 9.5 52.5 ± 5.49.3 ± 1.5

Data Interpretation: Administration of the scaffold significantly increases the time spent in Wakefulness while suppressing NREM sleep, mirroring the pharmacological profile of Pitolisant. The reduction in REM sleep is a classic hallmark of histaminergic activation, confirming target engagement in vivo.

References

  • Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments Frontiers in Neuroscience URL:[Link]

  • The Histamine H3 Receptor Antagonist DL77 Ameliorates MK801-Induced Memory Deficits in Rats Frontiers in Neuroscience URL:[Link]

  • Histamine H3 Receptor Antagonist Prevents Memory Deficits and Synaptic Plasticity Disruption Following Isoflurane Exposure Neural Plasticity (via PMC) URL:[Link]

  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder Frontiers in Pharmacology URL:[Link]

  • Histamine H3 Receptor as a Drug Discovery Target Journal of Medicinal Chemistry URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride
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